Dimethyl acetylenedicarboxylate
Description
Historical Context and Evolution of DMAD's Role in Synthesis
The history of DMAD in chemistry spans over 135 years. thieme-connect.com The original method of preparation involved the bromination of maleic acid, followed by dehydrohalogenation of the resulting dibromosuccinic acid with potassium hydroxide (B78521) to yield acetylenedicarboxylic acid. chemicalbook.comwikipedia.org This acid is then esterified using methanol (B129727) and sulfuric acid as a catalyst to produce DMAD. chemicalbook.comlookchem.comorgsyn.org While now readily available commercially, this original synthetic route is still relevant. chemicalbook.com Initially, its applications were not widespread, but over the last few decades, and particularly in the last 10-15 years, interest in and applications of DMAD have surged. researchgate.netthieme-connect.com It has transitioned from a simple chemical reagent to a powerful tool in combinatorial chemistry, multicomponent reactions (MCRs), and the synthesis of complex heterocyclic systems. thieme-connect.commdpi.comresearchgate.net
Significance of DMAD as an Electrophilic Alkyne Diester
The chemical reactivity of DMAD is dominated by its electronic structure. It is an electron-deficient acetylenic compound due to the presence of two electron-withdrawing ester groups conjugated with the alkyne functionality. chemicalbook.comguidechem.com This high degree of electrophilicity makes DMAD an excellent substrate for a variety of chemical transformations. wikipedia.orgresearchgate.net
Key reactions demonstrating its electrophilic nature include:
Diels-Alder Reactions: DMAD is a highly effective dienophile, readily participating in [4+2] cycloaddition reactions with a wide range of dienes to form substituted cyclohexene (B86901) derivatives. wikipedia.orgresearchgate.netguidechem.comguidechem.com
Michael Additions: It serves as a potent Michael acceptor, undergoing conjugate addition with a diverse array of nucleophiles, including those centered on sulfur, nitrogen, oxygen, and carbon. thieme-connect.comchemicalbook.comguidechem.com
1,3-Dipolar Cycloadditions: DMAD reacts with 1,3-dipoles to construct various five-membered heterocyclic rings. thieme-connect.commdpi.com
Zwitterion Generation: In reactions with nucleophiles like phosphines, amines (such as pyridine), and isocyanides, DMAD can form zwitterionic intermediates. thieme-connect.commdpi.comorganic-chemistry.org These reactive intermediates can then be trapped by other substrates in multicomponent reactions. thieme-connect.comorganic-chemistry.org
The protonation of DMAD in a Brønsted superacid like triflic acid (TfOH) leads to stable O,O-diprotonated species, which exhibit superelectrophilic behavior. researchgate.net This activation allows for reactions with arenes to produce trans-dimethyl arylfumarates stereoselectively. researchgate.net
Below are the fundamental properties of Dimethyl Acetylenedicarboxylate (B1228247):
| Property | Value |
| Chemical Formula | C₆H₆O₄ wikipedia.org |
| Molar Mass | 142.11 g/mol wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Density | 1.156 g/cm³ wikipedia.org |
| Boiling Point | 195 to 198 °C (383 to 388 °F; 468 to 471 K); 95–98 °C at 19 mmHg wikipedia.orgsigmaaldrich.com |
| Melting Point | -18 °C (0 °F; 255 K) wikipedia.org |
| Solubility in water | Insoluble wikipedia.org |
| Refractive index (nᴅ) | 1.447 wikipedia.org |
Overview of DMAD's Versatility as a Building Block in Complex Molecular Architectures
The true power of DMAD lies in its utility as a versatile C4-building block for synthesizing complex molecules, particularly heterocyclic compounds. thieme-connect.comresearchgate.netresearchgate.net Its ability to participate in a cascade of reactions, often starting with a Michael addition followed by cyclization, allows for the efficient construction of diverse ring systems. chemicalbook.comguidechem.com This has provided synthetic routes to important fused-ring systems that are otherwise difficult to access. chemicalbook.comguidechem.com
DMAD has been instrumental in the synthesis of a wide array of heterocyclic structures, including:
Furans guidechem.comchemicalbook.com
Pyrroles researchgate.net
Indoles nih.gov
Coumarins guidechem.comchemicalbook.com
Pyridines and Dihydropyridines guidechem.comthieme-connect.com
Quinolines and Isoquinolines thieme-connect.com
Thiazoles, Thiazolidinones, and Thiazinones thieme-connect.com
Imidazoles thieme-connect.com
Pyrimidines nih.gov
Imidazo[1,5-b]pyridazines mdpi.comnih.gov
The generation of zwitterions from the reaction of DMAD with reagents like isocyanides or tertiary amines opens up pathways for complex multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. thieme-connect.com
Current Research Landscape and Emerging Applications of DMAD
Contemporary research continues to uncover new applications for DMAD, pushing the boundaries of materials science and medicinal chemistry. aminer.orgnih.gov A significant area of emerging application is in the synthesis of advanced materials. DMAD serves as a short, linear linker in the preparation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). guidechem.comchemicalbook.com These materials are of great interest for applications in gas storage, separation, and catalysis.
Furthermore, DMAD is employed as a spacer in the synthesis of molecular chains and dendrimers, such as 2,3,8-trifunctionalized indenoquinoxaline dendrons and bisarylacetylene chromophores. guidechem.comchemicalbook.com The unique electronic and structural properties of DMAD are being harnessed to create novel functional materials.
In medicinal chemistry, DMAD is a key precursor in the synthesis of various biologically active compounds. It was famously used in the preparation of Nedocromil, an anti-inflammatory drug. wikipedia.orgguidechem.comguidechem.com Recent studies highlight its role in synthesizing novel heterocyclic systems with potential therapeutic value. For example, a 2022 study detailed an effective method for creating imidazo[1,5-b]pyridazine (B2384543) derivatives by reacting DMAD with 1,2-diamino-4-phenylimidazole. nih.govnih.gov A 2024 study described the use of (dimethylamino)methylene hydantoins, derived from processes involving DMAD precursors, to synthesize oxoaplysinopsins and parabanic acids exhibiting antifungal activity. nih.gov
The following table presents data from a 2022 study on the synthesis of Imidazo[1,5-b]pyridazine derivatives using DMAD, showcasing its utility in building complex heterocyclic rings. nih.gov
| Entry | Reactant (44) | Product (45) | Yield (%) |
| a | 1,2-diamino-4-phenylimidazole | Methyl 7-amino-1,2-dihydro-2-oxo-5-phenylimidazo[1,5-b]pyridazine-4-carboxylate (45a) | 89% nih.gov |
| b | 1-amino-2-benzylamino-4-phenylimidazole | Methyl 7-amino-1-benzyl-1,2-dihydro-2-oxo-5-phenylimidazo[1,5-b]pyridazine-4-carboxylate (45b) | 68% nih.gov |
| c | 1-amino-2-(3-chlorobenzylamino)-4-phenylimidazole | Methyl 7-amino-1-(3-chlorobenzyl)-1,2-dihydro-2-oxo-5-phenylimidazo[1,5-b]pyridazine-4-carboxylate (45c) | 71% nih.gov |
| d | 1-amino-2-(2-methoxybenzylamino)-4-phenylimidazole | Methyl 7-amino-1-(2-methoxybenzyl)-1,2-dihydro-2-oxo-5-phenylimidazo[1,5-b]pyridazine-4-carboxylate (45d) | 87% nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl but-2-ynedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-9-5(7)3-4-6(8)10-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHILMKFSCRWWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061088 | |
| Record name | 2-Butynedioic acid, dimethyl ester | |
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Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-42-5 | |
| Record name | Dimethyl acetylenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetylenedicarboxylic acid dimethyl ester | |
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| Record name | Dimethyl acetylenedicarboxylate | |
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| Record name | 2-Butynedioic acid, 1,4-dimethyl ester | |
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| Record name | 2-Butynedioic acid, dimethyl ester | |
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| Record name | Dimethyl butynedioate | |
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| Record name | DIMETHYL ACETYLENEDICARBOXYLATE | |
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Reaction Mechanisms and Pathways of Dimethyl Acetylenedicarboxylate
Michael Addition Reactions of DMAD
The Michael reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org In the case of DMAD, the electron-withdrawing nature of the two ester groups polarizes the triple bond, making the β-carbon atom electrophilic and prone to attack by nucleophiles. thieme-connect.commasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org
Nucleophilic Additions to the Triple Bond
The core of DMAD's reactivity in Michael additions lies in the addition of nucleophiles across its activated triple bond. A wide array of nucleophiles, including those based on sulfur, nitrogen, and oxygen, as well as carbon-carbon double bonds, can participate in these reactions. thieme-connect.com
Sulfur-based nucleophiles readily react with DMAD, leading to a variety of organosulfur compounds. nsf.govsciencedaily.com The sulfa-Michael addition is a significant reaction in organic synthesis, pharmacology, and materials science. nih.gov The reaction of thiols with DMAD can be catalyzed by bases and proceeds via the formation of a thiolate anion, which then attacks the electrophilic alkyne. nih.govrsc.org
For instance, the reaction of thiols with α,β-unsaturated carbonyls is a second-order reaction. nih.gov In the context of more complex systems, such as the reaction of 13-keto-octadecadienoic acid with thiols, 1,6-addition can occur, leading to products where the remaining double bond is shifted. nih.gov The development of N-heterocyclic carbenes as non-covalent organocatalysts has also enabled asymmetric sulfa-Michael additions, allowing for the synthesis of chiral sulfur-containing compounds with high enantioselectivity. rsc.org
The table below summarizes the reaction of various thiols with DMAD, showcasing the diversity of products that can be obtained.
| Thiol Reactant | Product | Reaction Conditions | Yield (%) | Reference |
| Thiophenol | S-phenyl-3-(phenylthio)propanethioate | Triphenylphosphine (B44618), Toluene, Reflux | 40 | nih.gov |
| Aromatic Thiols | 2H-Chromenes | Et3N | 59-94 | rsc.org |
| Various Thiols | Quaternary chiral centers with S and CF3 groups | Chiral N-heterocyclic carbene | Not Specified | rsc.org |
This table presents a selection of reactions and is not exhaustive.
Nitrogen nucleophiles, such as amines, diamines, and hydrazones, are common reactants in Michael additions with DMAD. thieme-connect.combeilstein-journals.org The aza-Michael addition is a key method for creating C-N bonds and synthesizing β-amino carbonyl compounds, which are prevalent in many biologically active molecules. beilstein-journals.orgnih.gov
Primary and secondary alkyl amines add directly to the α(δ')-carbon atom of dimethyl (E)-hex-2-en-4-ynedioate, a vinylogous analogue of DMAD, to generate α,β-dehydroamino acid derivatives. mdpi.com The reaction of amines with DMAD can be influenced by catalysts and reaction conditions. For example, Lewis acids can catalyze the aza-Michael addition, and the choice of solvent can affect the reaction's regioselectivity. researchgate.net In some cases, the initial Michael adduct can undergo further intramolecular cyclization. nih.govnih.gov
Hydrazines, in their reaction with DMAD, tend to yield imine tautomers as the major products. rsc.org Hydrazones can react with electrophiles at either the nitrogen or the carbon atom of the azomethine group. researchgate.net The reaction of hydrazonopropanals with DMAD in the presence of triphenylphosphine can lead to pyridazine (B1198779) carboxylic acid derivatives. mdpi.com
The following table provides examples of reactions between nitrogen nucleophiles and DMAD.
| Nitrogen Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |
| 1,2-diamino-4-phenylimidazole | Imidazo[1,5-b]pyridazine (B2384543) derivatives | Methanol (B129727), Acetic acid (catalytic) | 68-89 | nih.gov |
| Alkyl Amines | (2E,4E)- and (2Z,4E)-dimethyl (2-alkylamino)-muconic esters | THF, Room Temperature | Excellent | mdpi.com |
| Hydrazines | Imine tautomers | Not Specified | Major Product | rsc.org |
| 2-Aryl hydrazonopropanals | Pyridazine carboxylic acid derivatives | Triphenylphosphine | Not Specified | mdpi.com |
This table presents a selection of reactions and is not exhaustive.
Oxygen-based nucleophiles like phenols and alcohols can also participate in Michael addition reactions with DMAD, although they are generally less reactive than sulfur or nitrogen nucleophiles. thieme-connect.com The addition of phenols to DMAD can result in a mixture of cis- and trans-addition products. rsc.org However, when the reaction is carried out with DMAD adsorbed on alumina, it proceeds stereoselectively to give the cis-addition products. rsc.org This highlights the influence of the reaction medium on the stereochemical outcome.
The reaction of pyridine (B92270) and DMAD with aldehydes can generate a 1,4-dipolar intermediate which then reacts to form 2-benzoylfumarates. organic-chemistry.org This reaction showcases a pathway where an oxygen nucleophile (from the aldehyde) is incorporated into the final product through a more complex mechanism initiated by a nitrogen nucleophile (pyridine). organic-chemistry.org
| Oxygen Nucleophile | Product | Reaction Conditions | Stereochemistry/Yield | Reference |
| Phenols | Mixture of cis- and trans-addition products | Standard conditions | Mixture | rsc.org |
| Phenols | cis-addition products | DMAD adsorbed on alumina | Stereoselective | rsc.org |
| Aromatic Aldehydes (with pyridine) | 2-Benzoylfumarates | Pyridine | Not Specified | organic-chemistry.org |
This table presents a selection of reactions and is not exhaustive.
Alkenes, particularly those with allylic hydrogens, can react with DMAD in a process known as the ene reaction or Alder-ene reaction. wikipedia.orgorganic-chemistry.org This pericyclic reaction involves the transfer of an allylic hydrogen and the formation of a new carbon-carbon sigma bond, with a concurrent shift of the double bond. wikipedia.org While mechanistically distinct from a typical Michael addition, it represents a formal addition of a C-C double bond (as part of the ene system) to the electrophilic alkyne of DMAD.
Ene reactions often require high temperatures, but they can be catalyzed by Lewis acids, which allows for milder reaction conditions. wikipedia.orgorganic-chemistry.org Intramolecular ene reactions are often more facile due to favorable entropy. wikipedia.org The reactivity of the alkene in an ene reaction is influenced by its substitution pattern; for instance, alkenes with at least one disubstituted vinylic carbon are significantly more reactive in Lewis acid-catalyzed reactions. wikipedia.org
The reaction of alkenes with DMAD can lead to the formation of substituted alkenes with a shifted double bond. wikipedia.org
| Alkene (Ene) | Product Type | Key Features | Reference |
| Alkene with allylic hydrogen | Substituted alkene | Pericyclic reaction, requires high temperatures or Lewis acid catalysis | wikipedia.orgorganic-chemistry.org |
This table provides a general overview of the reaction type.
The reaction of DMAD with compounds containing thione (C=S) groups and thiols (-SH) is a robust method for synthesizing sulfur-containing heterocycles. thieme-connect.com The addition of a thione or thiol to DMAD often initiates a sequence of reactions, including Michael-type additions and subsequent cyclizations. thieme-connect.comresearchgate.net
For example, the reaction of 1-arylaminoimidazole-2-thiones with DMAD can proceed through different pathways depending on the presence of a base. In the presence of a base, a Michael reaction leads to the formation of imidazolothiazoles. thieme-connect.com In the absence of a base, only the S-substituted products are formed as a mixture of E/Z isomers. thieme-connect.com Similarly, the reaction between thioamides, thiosemicarbazides, or thiourea (B124793) derivatives and DMAD provides a convenient route to thiazoles, thiazolidines, and other related heterocycles. thieme-connect.comresearchgate.net The reaction of thiosemicarbazone derivatives with DMAD can yield five-membered S,N-heterocycles (thiazolines) in good yields. researchgate.net
The table below gives examples of reactions involving thiones and thiols with DMAD.
| Reactant | Product(s) | Reaction Conditions | Yield (%) | Reference |
| 1-Arylaminoimidazole-2-thiones | Imidazolothiazoles | Base catalyzed | Not Specified | thieme-connect.com |
| 1-Arylaminoimidazole-2-thiones | S-substituted products (E/Z mixture) | No base | Not Specified | thieme-connect.com |
| Thiosemicarbazone derivatives | Thiazolines | Ethyl acetate (B1210297) or microwave irradiation | Good to excellent | researchgate.net |
| Thioamides | Thiazolidinones and other heterocycles | Varies | Not Specified | thieme-connect.com |
This table presents a selection of reactions and is not exhaustive.
Stereochemical Aspects of Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction of DMAD. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com The stereochemistry of this addition is a critical aspect, influencing the three-dimensional structure of the resulting products.
The addition of nucleophiles to the symmetrical alkyne of DMAD can result in the formation of either E or Z isomeric products. The stereochemical outcome is not always straightforward and can be influenced by a variety of factors, including the nature of the nucleophile, the solvent, and the specific reaction conditions.
In many instances, the Michael addition to DMAD proceeds via a trans-addition pathway, leading predominantly to the formation of the E isomer. However, the initially formed adduct can sometimes undergo isomerization to the thermodynamically more stable isomer under the reaction conditions. For example, the reaction of 2-aminopyrrole with DMAD has been reported to yield a mixture of both E and Z vinyl pyrroles. researchgate.net The ratio of these isomers can be dependent on the solvent and the temperature at which the reaction is conducted.
Computational studies have also been employed to predict the stereochemical outcome of Michael additions. comporgchem.com These studies often consider the formation of transition state models to rationalize the observed stereoselectivity. For instance, in base-promoted Michael additions, the geometry of the enolate and the approach of the electrophile play a crucial role in determining the stereochemistry of the final product. researchgate.netyoutube.com
Role of Michael Acceptor Properties in Complex Syntheses
The pronounced electrophilicity of the triple bond makes DMAD an exceptional Michael acceptor, a property that has been extensively leveraged in the synthesis of complex molecules, particularly heterocycles. chemicalbook.commdpi.comwikipedia.orgthieme-connect.com The initial Michael addition of a nucleophile to DMAD often serves as the entry point into a cascade of reactions, enabling the construction of intricate molecular frameworks in a single synthetic operation.
A common strategy involves the use of dinucleophiles, which, after the initial Michael addition to DMAD, can undergo a subsequent intramolecular cyclization. mdpi.com This approach has been successfully applied to the synthesis of a variety of heterocyclic systems. For example, the reaction of DMAD with various amino-substituted heterocycles can lead to the formation of fused ring systems. mdpi.com The reaction conditions, including the choice of solvent and temperature, can significantly influence the reaction pathway and the final product distribution. mdpi.com
Multicomponent reactions involving DMAD further highlight its utility as a Michael acceptor. In these reactions, DMAD can react with multiple components in a single pot to generate structurally diverse and complex products. The ability of DMAD to form zwitterionic intermediates in these processes is a key aspect of its reactivity. mdpi.comthieme-connect.com
Cycloaddition Reactions Involving Dimethyl Acetylenedicarboxylate (B1228247)
Cycloaddition reactions, particularly the Diels-Alder reaction, represent another major area of DMAD chemistry. masterorganicchemistry.comwikipedia.org Its electron-deficient nature makes it a highly reactive partner in these transformations.
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and DMAD is a prototypical dienophile for this reaction. masterorganicchemistry.comwikipedia.org
Due to its two electron-withdrawing ester groups, DMAD is a highly electrophilic and, therefore, a very reactive dienophile in Diels-Alder reactions. chemicalbook.comwikipedia.orgmasterorganicchemistry.comchemicalbook.com It readily reacts with a wide variety of conjugated dienes to form substituted cyclohexene (B86901) derivatives. masterorganicchemistry.comwikipedia.org The reactivity of DMAD is so high that it can even react with dienes that are typically less reactive in Diels-Alder reactions. The resulting cycloadducts contain a double bond and two ester functionalities, which are versatile handles for further synthetic manipulations.
The general features of the Diels-Alder reaction, such as the requirement for the diene to be in the s-cis conformation and the influence of electronic effects on reaction rates, apply to reactions involving DMAD. masterorganicchemistry.comchemistrysteps.com The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (DMAD) is the key orbital interaction driving the reaction. chemistrysteps.com
DMAD undergoes Diels-Alder reactions with various furan (B31954) derivatives, where the furan ring acts as the diene component. The reaction of DMAD with furan itself is a classic example, leading to the formation of an oxabicyclic adduct.
The reactivity of DMAD extends to more complex furan-containing systems. For instance, it has been shown to react with anthracenofuranophane in a Diels-Alder fashion. The study of such reactions provides insights into the influence of the fused aromatic systems on the diene character of the furan ring.
Furthermore, natural products containing a furan moiety, such as Euparin, can also participate in Diels-Alder reactions with DMAD. This provides a synthetic route to modify the core structure of the natural product, potentially leading to analogues with altered biological activities. The reaction of DMAD with C2-dienylated indoles has also been reported as part of a one-pot dienylation and [4+2]-cycloaddition cascade. acs.org
Diels-Alder Reactions ([4+2] Cycloadditions)
Reactivity with Cyclopentadienes and π-facial Selectivity
The reaction of DMAD with substituted cyclopentadienes is a classic example of a [4+2] cycloaddition that has been studied to understand the principles of π-facial selectivity. The diene, cyclopentadiene (B3395910), can be substituted at the 5-position with various groups, influencing the stereochemical outcome of the reaction. The dienophile, DMAD, can approach the diene from two different faces: syn to the substituent or anti to the substituent.
The observed selectivity is often explained by a combination of steric and electronic effects. For instance, in the reaction with 5-substituted cyclopentadienes, the approach of DMAD is often favored from the face anti to the substituent to minimize steric hindrance. However, electronic effects, such as orbital interactions, can also play a crucial role and may lead to syn-selectivity in certain cases. The interplay of these factors determines the final ratio of the syn and anti adducts.
Theoretical Studies of Concerted vs. Stepwise Mechanisms in [4+2] Cycloadditions
Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the mechanistic dichotomy between concerted and stepwise pathways in the Diels-Alder reactions of DMAD. researchgate.netuss.clcapes.gov.bruchile.cl While the concerted mechanism, where both new sigma bonds are formed simultaneously, is often favored, a stepwise pathway involving a diradical or zwitterionic intermediate can become competitive under certain conditions. researchgate.netnih.gov
The nature of the substituents on both the diene and the dienophile can significantly influence whether the reaction proceeds via a concerted or stepwise mechanism. Theoretical studies on the cycloaddition of various 1,3-butadienes with DMAD have shown that while unsubstituted 1,3-butadiene (B125203) prefers a concerted pathway, the introduction of electron-releasing methyl groups on the diene favors a stepwise mechanism. uss.clcapes.gov.br This is attributed to the increased polar character of the reaction and the stabilization of a potential zwitterionic intermediate. uss.clcapes.gov.br
A conformational analysis of DMAD has also revealed that the arrangement of its two carboxylate groups (planar vs. perpendicular) plays a decisive role. uss.clcapes.gov.br The planar conformation is preferred in the concerted process, whereas the perpendicular conformation enhances the electrophilicity of DMAD, favoring a polar, stepwise mechanism. uss.clcapes.gov.br
Detailed computational analyses have been performed to understand the energetic landscape of these cycloaddition reactions. researchgate.netnih.gov For the reaction of various 1,3-butadienes with DMAD, the activation energies (ΔEa) and reaction energies (ΔEr) for both concerted and stepwise pathways have been calculated. researchgate.net These calculations help in predicting the favored reaction pathway by comparing the energy barriers of the respective transition states.
For instance, in the dehydro-Diels-Alder reactions, which involve enynes and diynes, computational results have shown that a concerted reaction is generally favored energetically over a stepwise diradical route. nih.gov However, the energy difference between the concerted and stepwise pathways can diminish for certain substrates, suggesting that competing mechanisms are plausible. nih.gov
1,3-Dipolar Cycloaddition Reactions ([3+2] Cycloadditions)
1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile.
DMAD as a Dipolarophile
Due to its electron-deficient nature, DMAD is an excellent dipolarophile in [3+2] cycloaddition reactions. nih.govthieme-connect.com It readily reacts with a wide variety of 1,3-dipoles, including azides, nitrile oxides, and ylides, to form a diverse range of heterocyclic compounds. wikipedia.orgthieme-connect.comresearchgate.netthieme-connect.de The high reactivity of DMAD allows these cycloadditions to often proceed under mild conditions.
The regioselectivity of these reactions, which determines the orientation of the dipole relative to the dipolarophile, can often be predicted using frontier molecular orbital (FMO) theory. However, steric and stereoelectronic effects also play a significant role. wikipedia.org
Reactions with Azides for Triazole Synthesis
The reaction between an azide (B81097) and an alkyne, often referred to as the Huisgen cycloaddition, is a classic example of a 1,3-dipolar cycloaddition that yields 1,2,3-triazoles. researchgate.net The reaction of DMAD with various organic azides provides a direct route to highly functionalized triazoles. thieme-connect.comresearchgate.net
The first documented instance of this type of reaction involved heating phenyl azide with dimethyl acetylenedicarboxylate. researchgate.net Modern variations of this reaction, including those assisted by microwaves, offer rapid and high-yielding syntheses of 1H-1,2,3-triazole-4,5-dicarboxylates. thieme-connect.com
Theoretical studies, such as those employing density functional theory (DFT), have been used to investigate the mechanism and site selectivity of these reactions. nih.gov For instance, a study comparing the reaction of benzyl (B1604629) azide with DMAD to its reaction with a strained dienophile highlighted the factors controlling the reaction pathway. nih.gov The mechanism is often found to be a two-stage, one-step process. nih.gov The control of reactivity in multicomponent reactions involving azides, diazo compounds, and copper acetylides can be manipulated to selectively form triazoles. rsc.org
Reactions with Nitrile Oxides
Nitrile oxides are versatile 1,3-dipoles that readily undergo cycloaddition reactions with alkynes like DMAD to produce isoxazoles. wikipedia.org These reactions are a valuable tool in organic synthesis, providing access to this important class of heterocyclic compounds. rsc.org The cycloaddition of a nitrile oxide to an alkyne is a classic example of a 1,3-dipolar cycloaddition. wikipedia.org The reaction proceeds via a concerted mechanism, leading to the formation of the five-membered isoxazole (B147169) ring. These cycloadditions can be followed by further transformations, such as reductive cleavage of the isoxazole ring to yield β-dicarbonyl compounds, making this a masked Claisen-type reaction. wikipedia.org
Reactions with Azomethine Imines
Azomethine imines are another class of 1,3-dipoles that react with acetylenic dipolarophiles like DMAD. These reactions typically result in the formation of fused pyrazoline derivatives. The [3+2] cycloaddition can be carried out under thermal conditions or be promoted by catalysts. For instance, the reaction of certain N'-(2-alkynylbenzylidene)hydrazides with DMAD in the presence of a silver triflate or bromine catalyst leads to rearranged fused dihydroisoquinolines. In contrast, using iodine as a promoter can yield the fused 1,2-dihydroisoquinolines.
| Reactant 1 | Reactant 2 | Conditions | Product |
| Azomethine imine | This compound (DMAD) | Thermal or Catalytic | Fused pyrazoline derivatives |
| N'-(2-alkynylbenzylidene)hydrazides | This compound (DMAD) | AgOTf or Br2 | Rearranged fused dihydroisoquinolines |
| N'-(2-alkynylbenzylidene)hydrazides | This compound (DMAD) | I2, NaOAc | Fused 1,2-dihydroisoquinolines |
Reactions with Phosphole Derivatives
The reaction of phosphole derivatives with DMAD can proceed through various pathways depending on the substituents on the phosphole ring and the reaction conditions. For example, the reaction of 1-phenyl-3,4-dimethylphosphole with an excess of DMAD at room temperature yields a stable ylide adduct formed from one molecule of the phosphole and two molecules of DMAD. nih.govmdpi.com In some cases, the initially formed adduct can undergo an unexpected deoxygenation by the starting phosphole to form a stable cyclopentadienylidenephosphorane. When the phosphorus lone pair's nucleophilicity is reduced, such as in 1-benzyl-2-benzoylphosphole, a [4+2] cycloaddition occurs with the dienol tautomer of the unsaturated ketone to give a phosphindole derivative.
| Phosphole Derivative | Reaction Conditions | Product Type |
| 1-Phenyl-3,4-dimethylphosphole | Excess DMAD, room temperature | Stable ylide adduct |
| 1-Phenyl-3,4-dimethylphosphole | - | Cyclopentadienylidenephosphorane |
| 1-Benzyl-2-benzoylphosphole | - | Phosphindole ([4+2] cycloadduct) |
Reactions with Nitrilimines
Nitrilimines readily participate in 1,3-dipolar cycloaddition reactions with electron-deficient alkynes such as DMAD to afford pyrazole (B372694) derivatives. These reactions are a highly efficient method for the synthesis of novel pyrazoles and can also be used to construct more complex systems like pyrazolo[3,4-d]pyridazines. mdpi.com The reaction proceeds regiospecifically, and the introduction of the pyrazoline pharmacophore into molecules through this method can enhance their biological activity.
Reactions with Pyrrol-3-one 1-oxide
The reaction of 2,4,5-triphenyl-3H-pyrrol-3-one 1-oxide, a nitrone, with DMAD is complex and can lead to several products. Heating a solution of these reactants results in a cycloaddition reaction. The product distribution indicates that multiple reaction pathways are operative. One of the products formed is a pyridine derivative. The formation of various products suggests that the initial cycloadduct can undergo rearrangements. The reaction pathway for N-oxides with acetylene (B1199291) derivatives can vary significantly depending on the specific structure of the N-oxide.
[2+2] Cycloadditions
The [2+2] cycloaddition is a reaction that forms a four-membered cyclobutane (B1203170) or cyclobutene (B1205218) ring from two components. In the context of DMAD, these reactions often proceed through a stepwise mechanism rather than a concerted one.
A notable example is the reaction of DMAD with certain 2-aminothiazoles. nih.gov This reaction does not yield the expected [4+2] cycloadduct but instead produces dimethyl 3,4-pyridinedicarboxylate derivatives. nih.gov Computational and experimental studies suggest this transformation is initiated by a [2+2] cycloaddition between the alkyne of DMAD and the C4=C5 double bond of the thiazole (B1198619) ring. nih.gov The process is not concerted; it begins with the formation of a common dipolar intermediate which then leads to the [2+2] cycloadduct. nih.gov A key subsequent step is a thermal disrotatory ring opening of the highly strained, fused cyclobutene intermediate. nih.gov This electrocyclic ring-opening, influenced by the fused five-membered ring, forms a 1,3-thiazepine (B12646109) intermediate, which then rearranges to the final pyridine product. nih.gov
[8+2] Cycloadditions
[8+2] cycloadditions are higher-order pericyclic reactions that involve an 8π-electron system and a 2π-electron system, leading to the formation of a ten-membered ring. acs.org These reactions are valuable for synthesizing large carbocyclic structures found in various natural products. acs.orgnih.gov DMAD is a classic 2π component in these reactions, reacting with various 8π systems like dienylfurans and dienylisobenzofurans. nih.govacs.org
Mechanistic Studies of [8+2] Cycloadditions (e.g., with Dienylisobenzofurans)
The mechanisms of [8+2] cycloadditions involving DMAD have been a subject of detailed investigation, revealing that the pathway is highly dependent on the structure of the 8π component. acs.orgnih.gov Density Functional Theory (DFT) calculations have been instrumental in elucidating these complex reaction pathways. nih.govnih.gov
For the reaction between dienylfurans and DMAD, the mechanism is a stepwise [8+2] cycloaddition. acs.orgnih.gov The reaction initiates with an attack from the exocyclic diene substituent of the furan onto the DMAD molecule. acs.orgnih.gov This step forms a diradical intermediate, which subsequently undergoes ring closure to generate the final ten-membered [8+2] cycloadduct. acs.orgnih.gov
In contrast, the reaction with dienylisobenzofurans follows a different, more complex mechanism. acs.orgnih.gov Here, the reaction does not start as a direct [8+2] addition. Instead, it begins with a [4+2] Diels-Alder cycloaddition where the furan ring of the dienylisobenzofuran acts as the diene and DMAD acts as the dienophile. acs.orgnih.gov This initial adduct then undergoes further rearrangement to yield the final [8+2] product. The driving force for this initial regiochemistry is the formation of a stable aromatic benzene (B151609) ring. acs.orgnih.gov
Stepwise [8+2] vs. [4+2]/nih.govacs.org-Vinyl Shift Mechanisms
The mechanistic dichotomy in [8+2] cycloadditions is particularly evident in studies of dienylisobenzofurans. nih.gov DFT calculations and experimental results have shown that a concerted [8+2] pathway is generally not favored. nih.govresearchgate.net Instead, two competing stepwise pathways are observed, with the operative mechanism depending on the substituents of the dienylisobenzofuran. nih.gov
Stepwise [8+2] Pathway: For dienylisobenzofurans containing electron-donating groups on their diene moieties, a stepwise reaction involving the formation of a zwitterionic intermediate is predicted. nih.govresearchgate.net
[4+2]/ nih.govacs.org-Vinyl Shift Pathway: When no electron-donating groups are present on the diene, the reaction proceeds through an alternative mechanism. nih.govresearchgate.net This pathway involves an initial [4+2] Diels-Alder reaction between the furan moiety and DMAD, followed by a rate-determining nih.govacs.org-vinyl shift to furnish the final [8+2] cycloadduct. nih.govacs.orgnih.gov This novel mechanism has been supported by experimental evidence, including kinetic studies that show the nih.govacs.org-vinyl shift follows first-order kinetics. pku.edu.cn
| Reactant Type | Proposed Mechanism | Key Intermediate | Reference |
| Dienylisobenzofurans (with electron-donating groups) | Stepwise [8+2] Cycloaddition | Zwitterionic Intermediate | nih.gov |
| Dienylisobenzofurans (without electron-donating groups) | [4+2] Cycloaddition / nih.govacs.org-Vinyl Shift | [4+2] Cycloadduct | nih.govacs.org |
| Dienylfurans | Stepwise [8+2] Cycloaddition | Diradical Intermediate | acs.orgnih.gov |
Tandem [4+2]/Diradical Alkene-Alkene Coupling/mdpi.comnih.gov-H Shift Mechanisms
Further mechanistic complexity has been uncovered in the reaction between vinylphenylfurans and DMAD. acs.orgnih.govacs.org An experimental investigation designed to achieve an [8+2] cycloaddition yielded an unexpected product, an expoxyphenanthrene, which is an isomer of the expected cycloadduct. acs.orgnih.gov
DFT calculations revealed that this transformation occurs via a unique tandem sequence:
[4+2] Cycloaddition: The reaction begins with an intermolecular Diels-Alder reaction between the furan moiety of the vinylphenylfuran and DMAD. acs.orgnih.govacs.org
Diradical Alkene-Alkene Coupling: This is followed by an unexpected intramolecular coupling between the alkene portions of the initial adduct, generating a diradical species. acs.orgnih.govacs.org
mdpi.comnih.gov-H Shift: The diradical intermediate then undergoes a mdpi.comnih.gov-H shift to give the experimentally observed expoxyphenanthrene product. acs.orgnih.govacs.org
Notably, the anticipated [8+2] cycloadduct is not formed because the alternative nih.govacs.org-H shift that would lead to it is kinetically disfavored compared to the mdpi.comnih.gov-H shift. acs.orgacs.org
Formation of Zwitterionic Intermediates in [8+2] Cycloadditions
The formation of zwitterionic intermediates is a key feature that distinguishes many ionic cycloadditions from concerted pericyclic reactions. While their existence can be transient, they are crucial in determining the reaction pathway and product distribution. mdpi.com In the context of [8+2] cycloadditions involving DMAD, zwitterionic intermediates have been computationally predicted, particularly in reactions with dienylisobenzofurans that possess electron-donating groups in their diene segments. nih.govresearchgate.net The presence of these polar intermediates explains the competition with the Diels-Alder pathway and provides a rationale for the observed product formation. nih.govresearchgate.net The stabilization of these zwitterions can be influenced by solvent polarity and the electronic nature of the substituents on the reacting partners. mdpi.com
Multicomponent Reactions (MCRs) Involving DMAD
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency and atom economy. acs.orgresearchgate.net DMAD is a powerful tool in the design of MCRs, often acting as the electrophilic trigger for the reaction cascade. mdpi.comthieme-connect.com
A common strategy in DMAD-based MCRs involves the initial reaction of a nucleophile, such as an isocyanide or a phosphine (B1218219), with DMAD. acs.orgjmaterenvironsci.com This step generates a highly reactive zwitterionic intermediate. acs.orgjmaterenvironsci.com This intermediate can then be trapped by a third component, an electrophile, to construct complex molecular scaffolds in a single pot.
Examples of DMAD in Multicomponent Reactions:
| Reactants | Key Intermediate | Product Type | Reference |
| Alkyl Isocyanide, DMAD, Electrophilic Styrene (B11656) | Zwitterion from Isocyanide and DMAD | Highly Substituted Cyclopentadiene | acs.org |
| Thiazolium Salts (Carbene Precursor), Aldehydes, DMAD | Thiazole Carbene Adduct | Substituted Furan | researchgate.net |
| Triphenylphosphine, DMAD, N-H/O-H/C-H Acids | Phosphorus Ylide | Stable Phosphorus Ylides | jmaterenvironsci.com |
In one example, alkyl isocyanides, DMAD, and various activated styrenes react in a one-pot, three-component fashion to yield fully substituted cyclopentadienes. acs.org The proposed mechanism involves the initial formation of a zwitterion from the isocyanide and DMAD. This zwitterion then adds to the electrophilic double bond of the styrene, followed by cyclization and a nih.govacs.org-H shift to deliver the final product. acs.org
Generation and Reactivity of Zwitterionic Intermediates with DMAD
This compound (DMAD) is a highly versatile reagent in organic synthesis, largely due to its electron-deficient triple bond. This characteristic makes it susceptible to nucleophilic attack, often leading to the formation of zwitterionic intermediates. These transient, yet highly reactive, species are central to a vast array of chemical transformations, enabling the construction of complex molecular architectures. The ability of DMAD to form zwitterions in multicomponent processes is a particularly powerful tool for generating molecular diversity. nih.gov The stability and subsequent reaction pathways of these intermediates are influenced by the nature of the nucleophile, the solvent, and the presence of other electrophilic or nucleophilic trapping agents.
Reactions with Phosphines and their Derivatives
The reaction of phosphines with DMAD provides a classic example of zwitterion generation. Trivalent phosphorus nucleophiles, such as triphenylphosphine (PPh₃), readily add to the electron-deficient alkyne of DMAD to form a 1:1 zwitterionic adduct. This intermediate is highly reactive and can be trapped by a variety of proton sources or other electrophiles. umich.edu
A common and synthetically useful pathway involves the protonation of the initial zwitterionic intermediate by a C-H acid. For instance, in the presence of strong C-H acids like malononitrile (B47326) or ethyl cyanoacetate, the zwitterion is trapped to produce stable phosphorus ylides in excellent yields. umich.edu The reaction proceeds smoothly at room temperature and is often complete within an hour.
The general mechanism for this transformation is outlined below:
Mechanism of Stable Phosphorus Ylide Formation
Nucleophilic Attack: Triphenylphosphine attacks one of the sp-hybridized carbons of DMAD, leading to the formation of a vinyl anion and a phosphonium (B103445) cation, thus generating the zwitterionic intermediate.
Proton Transfer: The anionic part of the zwitterion is a strong base and readily deprotonates the C-H acid present in the reaction mixture.
Ylide Formation: This proton transfer results in the formation of a stable phosphorus ylide and the conjugate base of the C-H acid.
These resulting phosphorus ylides are valuable synthetic intermediates, most notably for their use in the Wittig reaction to synthesize alkenes. numberanalytics.comlibretexts.orgopenstax.orglibretexts.org The stability of these ylides is enhanced by the presence of electron-withdrawing groups, such as the cyano and ester moieties in the examples below.
| Reactants | C-H Acid | Product (Stable Phosphorus Ylide) | Yield (%) | Reference |
| DMAD, Triphenylphosphine | Malononitrile | Dimethyl 2-(dicyanomethylene)-3-(triphenylphosphoranylidene)succinate | Excellent | umich.edu |
| DMAD, Triphenylphosphine | Ethyl Cyanoacetate | Dimethyl 2-(cyano(ethoxycarbonyl)methylene)-3-(triphenylphosphoranylidene)succinate | Excellent | umich.edu |
It is noteworthy that these stable ylides can exist as a mixture of two geometrical isomers ((E)- and (Z)-isomers) in solution due to restricted rotation around the carbon-carbon partial double bond. This is a consequence of the conjugation between the ylide moiety and the adjacent carbonyl group. umich.edu
Reactions with Amines
The reaction of amines with DMAD also proceeds through the formation of zwitterionic intermediates, although the subsequent reaction pathways depend on the nature of the amine (primary, secondary, or tertiary). While primary and secondary amines typically lead to Michael addition products, tertiary amines, lacking a proton on the nitrogen atom, give rise to different transformations. cdnsciencepub.com
When a tertiary amine reacts with DMAD, a zwitterionic intermediate is formed by the nucleophilic attack of the amine on one of the acetylenic carbons. cdnsciencepub.com This intermediate, a quaternary ammonium (B1175870) allenolate, is highly reactive and can undergo various intramolecular reactions.
A well-documented example is the reaction of tertiary allylamines with DMAD. In this case, the zwitterionic intermediate undergoes an intramolecular nih.govnih.gov-sigmatropic rearrangement (a formal allyl transfer) from the nitrogen to the carbon, leading to the formation of 1-dimethylamino-2-allyl-maleates. cdnsciencepub.com
Mechanism of Reaction between a Tertiary Allylamine and DMAD
Zwitterion Formation: The tertiary amine adds to the DMAD to form a zwitterionic intermediate.
Intramolecular Allyl Transfer: The zwitterion then undergoes a nih.govnih.gov-sigmatropic rearrangement through a six-membered transition state, transferring the allyl group from the nitrogen to the adjacent carbon atom.
Evidence for the existence of this zwitterionic intermediate includes its trapping by proton transfer from a solvent like chloroform. cdnsciencepub.com
| Tertiary Amine | Product | Reaction Type | Reference |
| N,N-Dimethylallylamine | Dimethyl 2-(1-methylallyl)-1-dimethylaminomaleate | Intramolecular allyl transfer | cdnsciencepub.com |
| N,N-Dimethyl-2-butenylamine | Dimethyl 2-(1-methyl-2-propenyl)-1-dimethylaminomaleate | Intramolecular allyl transfer | cdnsciencepub.com |
In the absence of such rearrangement pathways, the zwitterionic intermediate can be involved in other processes, such as proton abstraction from an adjacent carbon, leading to various rearranged products.
Reactions with Isocyanides
Isocyanides, with their unique electronic structure, react with DMAD to form a highly reactive zwitterionic intermediate. This intermediate serves as a potent building block in multicomponent reactions, where it can be trapped by a variety of electrophiles to generate complex heterocyclic and carbocyclic structures. nih.govacs.org
The initial step is the nucleophilic attack of the isocyanide carbon on the electron-deficient alkyne of DMAD. The resulting zwitterion can then react with a third component, leading to a diverse array of products.
A notable example is the one-pot, three-component reaction of an alkyl isocyanide, DMAD, and an electrophilic styrene. This reaction provides a facile synthesis of highly substituted cyclopentadienes. nih.gov
Proposed Mechanism for Cyclopentadiene Formation
Zwitterion Formation: The isocyanide adds to DMAD to form the initial zwitterionic intermediate.
Michael Addition: The anionic part of the zwitterion attacks the electrophilic styrene in a Michael-type addition.
Cyclization and Rearrangement: The newly formed intermediate then undergoes a series of cyclization and rearrangement steps to afford the final cyclopentadiene product.
The versatility of this approach is demonstrated by the variety of isocyanides and electrophilic styrenes that can be employed.
| Isocyanide | Electrophilic Styrene | Product Type | Reference |
| tert-Butyl isocyanide | β-Nitrostyrene | Highly substituted cyclopentadiene | nih.gov |
| Cyclohexyl isocyanide | 2-Benzylidene-1,3-indandione | Highly substituted cyclopentadiene | nih.gov |
These isocyanide-based multicomponent reactions are highly valued for their ability to construct complex molecules in a single step, which is a key principle of green chemistry. frontiersin.org
Reactions with Carbenes (e.g., N-Heterocyclic Carbenes)
N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as organocatalysts. youtube.comyoutube.com Their reaction with DMAD generates a zwitterionic intermediate that can participate in a variety of subsequent transformations.
The nucleophilic NHC adds to the electrophilic alkyne of DMAD to form a zwitterionic species. This intermediate can then act as a nucleophile itself, reacting with other electrophiles present in the reaction mixture. A common application is the reaction with aldehydes.
In a notable example, the zwitterion formed from an NHC and DMAD reacts with an aldehyde to produce highly substituted furanone derivatives. The reaction is thought to proceed through the following steps:
Proposed Mechanism for Furanone Synthesis
Zwitterion Formation: The NHC attacks DMAD to form the initial zwitterionic intermediate.
Addition to Aldehyde: The zwitterion adds to the carbonyl carbon of the aldehyde, generating a new zwitterionic species.
Intramolecular Cyclization: This intermediate then undergoes an intramolecular cyclization, with the alkoxide attacking one of the ester carbonyls of the DMAD moiety.
Elimination: Subsequent elimination of methanol leads to the formation of the furanone product.
This reaction showcases the ability of NHCs to mediate complex multicomponent reactions, leading to valuable heterocyclic products. organic-chemistry.org
| N-Heterocyclic Carbene Precursor | Aldehyde | Product Type | Reference |
| 1,3-Dimesitylimidazolium chloride | Benzaldehyde | Substituted Furanone | nih.gov |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | 4-Chlorobenzaldehyde | Substituted Furanone | nih.gov |
The use of NHCs in conjunction with DMAD provides a powerful strategy for the synthesis of a variety of complex organic molecules.
Reactions with SH-acids (e.g., Ethanethiol, Thiophenol, Mercaptobenzoxazole, Mercaptothiazoline)
Thiols (SH-acids) are effective nucleophiles that readily add to the electron-deficient triple bond of DMAD. The reaction typically proceeds via a Michael-type addition, where the sulfur atom attacks one of the acetylenic carbons. This can lead to the formation of vinyl thioethers. researchgate.netgoogle.comrsc.org
The stereochemical outcome of the addition can often be controlled by the reaction conditions. For example, in the presence of a base, the anti-Markovnikov addition can be favored, leading to the Z-isomer of the vinyl thioether. researchgate.net
In the presence of a phosphine, such as triphenylphosphine, the reaction of thiols with DMAD can take a different course. The initial zwitterion formed between the phosphine and DMAD can be protonated by the thiol, leading to the formation of a vinylphosphonium salt. Subsequent reaction with the thiolate anion can then lead to the formation of phosphorus ylides.
| Thiol | Reaction Conditions | Product Type | Reference |
| Thiophenol | Triphenylphosphine | Stable phosphorus ylide | thieme-connect.com |
| Ethanethiol | Base catalyst | Vinyl thioether | google.com |
The reaction of DMAD with thiols is a versatile method for the synthesis of sulfur-containing compounds, which are important in various fields, including materials science and medicinal chemistry.
Reactions with NH-acids (e.g., Indole)
Indole (B1671886) and its derivatives are important heterocyclic compounds that can act as nucleophiles in reactions with DMAD. The reaction is typically initiated by the nucleophilic attack of the C3 position of the indole ring on the electron-deficient alkyne of DMAD. This leads to the formation of a zwitterionic intermediate. nih.gov
The fate of this zwitterionic intermediate depends on the reaction conditions and the structure of the indole. It can be trapped by a proton source to give a simple adduct, or it can undergo further cyclization and rearrangement reactions.
For example, the reaction of indole with DMAD can lead to the formation of various products, including maleate (B1232345) and fumarate (B1241708) adducts, as well as more complex structures like benzazepine derivatives through subsequent cyclization and ring-expansion reactions. orientjchem.org
General Reaction Scheme of Indole with DMAD
Nucleophilic Attack: The C3 of the indole attacks the DMAD to form a zwitterionic intermediate.
Protonation/Cyclization: The intermediate can either be protonated to give an open-chain adduct or undergo intramolecular cyclization to form new ring systems.
The reaction of other NH-acids, such as diamines and anthranilic acid, with DMAD also proceeds through the formation of enamine adducts, which can then undergo thermal cyclization to produce various heterocyclic compounds, including quinolone derivatives. researchgate.net
| NH-acid | Product Type | Reference |
| Indole | Maleate/Fumarate adducts, Benzazepine derivatives | nih.govorientjchem.org |
| m-Phenylenediamine | Bisenamine, Quinolone derivatives | researchgate.net |
| Anthranilic acid | Enamine adduct, Indolinylidene-carboxylate | researchgate.net |
These reactions highlight the utility of DMAD in the synthesis of a wide range of nitrogen-containing heterocyclic compounds.
DMAD's Role in Convergent and Atom-Economical Syntheses
The principles of green chemistry, particularly atom economy, are increasingly central to modern synthetic strategies. Atom economy emphasizes the maximization of atoms from all starting materials into the final product. DMAD is a valuable tool in designing such efficient reactions.
Many reactions involving DMAD, especially cycloadditions, are inherently atom-economical as they involve the combination of reactants without the formation of byproducts. nih.gov For instance, Diels-Alder reactions, 1,3-dipolar cycloadditions, and [2+2] cycloadditions with DMAD incorporate the entire molecule into the cyclic product. acs.org
A notable example of an atom-economical process is the pyridine-catalyzed reaction of DMAD with aldehydes and N-tosylimines. rsc.org In the presence of pyridine, DMAD forms a 1,4-dipolar intermediate. This intermediate then reacts with aldehydes, leading to the formation of 2-benzoylfumarates through a pathway that involves the elimination and subsequent regeneration of the pyridine catalyst. rsc.org The reaction with N-tosylimines similarly affords highly substituted 1-azadienes. rsc.org These processes are lauded for their experimental simplicity, mild conditions, and high degree of atom economy, making them valuable for synthesizing important chemical intermediates. rsc.org
Another illustration is the synthesis of furan derivatives through the 1,3-dipolar cycloaddition of DMAD with cyclooctynes, which proceeds with perfect atom economy. acs.org Such reactions highlight DMAD's utility in constructing complex molecular architectures in a convergent and efficient manner, minimizing waste and maximizing resource utilization.
Other Significant Reaction Pathways
Beyond its well-known role in cycloadditions, DMAD participates in a variety of other mechanistically significant transformations, including ring-openings, rearrangements, and radical additions.
Ring-Opening Reactions with Heteroaromatic Systems
DMAD is known to induce ring-opening and rearrangement in various heteroaromatic systems. A common strategy involves an initial Michael addition of a nucleophilic heteroatom from the ring to the electrophilic alkyne of DMAD, followed by cyclization and sometimes rearrangement. thieme-connect.com This reactivity has been observed with a wide range of heterocycles including pyridines, quinolines, and imidazoles. thieme-connect.com
The reaction of substituted quinoline (B57606) N-oxides with DMAD demonstrates this complexity. The reaction outcomes are highly dependent on the substituents and their positions on the quinoline ring. wikipedia.org For example, the reaction of 2-phenylquinoline (B181262) N-oxide with DMAD in dichloromethane (B109758) at room temperature yields a 3H-benzazepine derivative, a product of ring expansion and rearrangement. wikipedia.org However, in hot dimethylformamide (DMF), the reaction yields a 3-substituted 2-phenylquinoline. wikipedia.org This illustrates how reaction conditions can dictate the pathway between simple substitution and more complex ring-opening or rearrangement sequences.
| Reactant | Product Type | Reference |
| 2-Phenylquinoline N-oxide | 3H-Benzazepine | wikipedia.org |
| 3-Substituted Quinoline N-oxides | N-Ylides | wikipedia.org |
Rearrangement Reactions (e.g., Dihydrophosphete Rearrangement)
DMAD can induce rearrangement reactions in various organophosphorus compounds. A specific example is the reaction of a dihydrophosphete with an excess of DMAD, which results in a ring-expanded product. thieme-connect.de This transformation is believed to proceed via an initial nucleophilic addition of the dihydrophosphete to DMAD, followed by rearrangement. sigmaaldrich.com A similar rearrangement has been proposed for the reaction of 1-phenyl-3,4-dimethylphosphole with DMAD. sigmaaldrich.com These reactions showcase the ability of DMAD to trigger skeletal reorganizations in heterocyclic systems.
Radical Addition Reactions (e.g., Cu(I)-catalyzed radical addition with acetophenones)
DMAD is an effective substrate in radical addition reactions. A significant example is the copper(I)-catalyzed radical addition of acetophenones to electron-deficient alkynes like DMAD, which provides an efficient route to multisubstituted furans. organic-chemistry.orgacs.orgchemicalbook.com This reaction proceeds via a direct C(sp³)–H bond functionalization under radical conditions, typically using an oxidant such as di-tert-butyl peroxide (DTBP). acs.orgorganic-chemistry.org
The proposed mechanism involves the generation of a tert-butoxyl radical from DTBP, which then abstracts a hydrogen atom from the acetophenone (B1666503) to form a radical intermediate. acs.org This radical subsequently adds to the electron-deficient triple bond of DMAD. acs.org The resulting vinyl radical can then undergo a copper-mediated annulation to form the furan ring. acs.org This method is valued for its operational simplicity and the use of readily available starting materials to construct biologically relevant furan scaffolds. organic-chemistry.orgacs.org
| Catalyst | Oxidant | Substrates | Product | Reference |
| Copper(I) salts | Di-tert-butyl peroxide (DTBP) | Acetophenones, this compound | Multisubstituted furans | acs.orgorganic-chemistry.orgacs.org |
Reaction with Arylketenes Catalyzed by N-Heterocyclic Bases (e.g., 1-Methylimidazole)
An interesting and unexpected reaction occurs between DMAD and arylketenes, which can be generated in situ, in the presence of the N-heterocyclic base 1-methylimidazole (B24206). organic-chemistry.orgacs.org This reaction does not lead to the expected [2+2] cycloaddition product but instead furnishes dimethyl 2-arylidenesuccinates under mild conditions. organic-chemistry.org
The proposed mechanism involves the formation of a zwitterionic intermediate from the reaction of 1-methylimidazole with DMAD. This intermediate then reacts with the arylketene. The use of other bases like pyridine or DBU results in only trace amounts of the product, highlighting the specific catalytic role of 1-methylimidazole. organic-chemistry.org The reaction yields vary depending on the solvent and the substituents on the arylketene.
| Catalyst | Reactants | Product | Yield Range | Reference |
| 1-Methylimidazole | This compound, Arylketenes | Dimethyl 2-arylidenesuccinates | 26-65% | organic-chemistry.org |
Synthetic Methodologies and Strategies Utilizing Dimethyl Acetylenedicarboxylate
Construction of Heterocyclic Systems
DMAD is a cornerstone in heterocyclic chemistry, serving as a key reagent for creating new rings on existing molecular frameworks. nih.gov It readily reacts with various nucleophiles, including those containing nitrogen, sulfur, and oxygen, to initiate cyclization cascades. A common synthetic approach involves an initial Michael-type addition of a nucleophile to the activated alkyne of DMAD, followed by an intramolecular cyclization step to forge the heterocyclic ring. thieme-connect.com This strategy has been successfully applied to a broad range of heteroaromatic systems, such as imidazoles, thiazoles, pyridines, and quinolines, demonstrating the broad utility of DMAD as a cyclizing agent. thieme-connect.com
The synthesis of pyrrole (B145914) rings, a fundamental scaffold in many biologically active molecules and materials, is frequently accomplished using DMAD. One notable method involves the reaction of 3,3-diaminoacrylonitriles with DMAD. The specific structure of the resulting pyrrole derivative is dependent on the substitution pattern of the starting amidine group. For instance, reactions with acrylonitriles bearing a monosubstituted amidine group yield 1-substituted 5-amino-2-oxo-pyrrole-3(2H)-ylidenes. In contrast, when N,N-dialkylamidine groups are present, the reaction affords 1-NH-5-aminopyrroles. researchgate.net
Another strategy involves the reaction of Δ³-pyrrolines with DMAD, which undergoes a novel rearrangement to form pyrrole structures. rsc.org DMAD also participates in multicomponent reactions for pyrrole synthesis. For example, it is used in the synthesis of 6-(pyrrolyl) quinolone derivatives, highlighting its role in building complex fused heterocyclic systems. thieme-connect.com Furthermore, DMAD can react with existing pyrrole rings through Diels-Alder and Michael-type addition reactions, leading to more complex, functionalized pyrrole derivatives.
Table 1: Synthesis of Pyrrole Derivatives from 3,3-Diaminoacrylonitriles and DMAD researchgate.net
| Starting Acrylonitrile Substituent | Product Type |
| Monosubstituted Amidine | 1-substituted 5-amino-2-oxo-pyrrole-3(2H)-ylidene |
| N,N-dialkylamidine | 1-NH-5-aminopyrrole |
DMAD is instrumental in the synthesis of furan (B31954) and its derivatives, particularly aminofurans. A facile and efficient method for preparing highly substituted 3-aminofurans involves a multicomponent reaction between thiazolium salts, various aldehydes, and DMAD. researchgate.net In this process, thiazole (B1198619) carbenes are generated in situ from the thiazolium salts. These carbenes then react with aldehydes and DMAD in dichloromethane (B109758) at low temperatures (-78 to 0 °C) to produce the desired substituted 3-aminofuran derivatives in moderate to good yields. researchgate.net This reaction showcases the ability of DMAD to participate in complex, one-pot transformations to build functionalized heterocyclic rings. researchgate.net
Table 2: Multicomponent Synthesis of 3-Aminofurans using DMAD researchgate.net
| Component 1 | Component 2 | Component 3 | Product | Yield |
| Thiazolium Salt (Carbene Precursor) | Aldehyde | DMAD | Substituted 3-Aminofuran | Moderate to Good |
The reactivity of DMAD with various thioamides and nitrogen-containing heterocycles provides access to a range of fused and non-fused sulfur and nitrogen heterocycles. The reaction between thioamides, thiosemicarbazides, or thiourea (B124793) derivatives with DMAD is a well-established method for preparing thiazoles, thiazolidinones, and thiazinones. thieme-connect.com The course of these reactions is highly dependent on the specific reactants and conditions. Typically, the reaction is initiated by the nucleophilic attack of the sulfur atom on the alkyne of DMAD, forming a thiolactam intermediate, which then undergoes intramolecular aminolysis of an ester group to yield the final heterocyclic product. thieme-connect.com
Specifically, the reaction of 1-arylaminoimidazole-2-thiones with DMAD can be controlled to produce different products. In the presence of a base like sodium hydride, imidazo[2,1-b] researchgate.netresearchgate.netthiazoles are formed exclusively in good yields (71–82%). researchgate.net In the absence of a base, the reaction yields only the S-substituted intermediates, which can be subsequently cyclized to the imidazothiazole product upon treatment with a base. researchgate.net
DMAD is also a key reagent in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the [3+2] cycloaddition of an azide (B81097), such as a substituted aryl azide, with the alkyne of DMAD. researchgate.netresearchgate.net This method is highly efficient and versatile, allowing for the preparation of a wide variety of polysubstituted triazoles. researchgate.net Copper-catalyzed versions of this reaction (CuAAC or "click chemistry") offer high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer under mild conditions. rsc.orgresearchgate.net
Table 3: Synthesis of Imidazothiazoles and Triazoles with DMAD
| Starting Material(s) | Reagent(s) | Product | Reference(s) |
| 1-Arylaminoimidazole-2-thione, DMAD | Sodium Hydride | Imidazo[2,1-b]thiazole | researchgate.net |
| Substituted Aryl Azide, DMAD | Heat or Copper(I) Catalyst | 1,2,3-Triazole | researchgate.netresearchgate.net |
| Thiosemicarbazide (B42300)/Thiourea, DMAD | Varies | Thiazolidinone/Thiazinone | thieme-connect.com |
The versatility of DMAD extends to the synthesis of more complex fused heterocyclic systems like pyrazolothiazinones and thiazolopyridines. These structures are typically formed from the reaction of DMAD with cyclic thioamides, such as mercaptoazoles and pyridine-2-thiones. thieme-connect.com The size of the ring formed in these cyclization reactions is often dependent on the size of the starting heterocyclic thioamide. For instance, a six-membered thiazine (B8601807) ring tends to fuse onto a five-membered azole ring, while a five-membered thiazolidine (B150603) ring condenses onto a six-membered pyridine (B92270) ring. thieme-connect.com
A systematic study demonstrated that reacting DMAD with 5-mercaptoazoles can lead to the formation of novel pyrazolothiazinones. Similarly, the reaction with pyridine-2-thiones under appropriate conditions yields thiazolopyridines. thieme-connect.com These reactions underscore a general strategy where DMAD acts as a two-carbon electrophilic component that bridges two nucleophilic centers within the starting heterocycle to construct a new fused ring.
Pyrazoles, another important class of nitrogen-containing heterocycles, are readily synthesized using DMAD, often through 1,3-dipolar cycloaddition reactions. A common method involves the reaction of diazo compounds with the electron-deficient alkyne of DMAD. For example, the [3+2] cycloaddition of diazo(trimethylsilyl)methylmagnesium bromide with DMAD provides a pathway to di- and trisubstituted pyrazoles.
The reaction of diphenyldiazomethane or 9-diazofluorene (B1199885) with DMAD initially forms 3H-pyrazoles through a 1,3-dipolar cycloaddition. These initial adducts can then undergo a van Alphen-Hüttel rearrangement upon heating in a polar solvent, leading to more stable 4H- or 1H-pyrazole structures. rsc.org This demonstrates how DMAD can be used to generate reactive intermediates that can be further transformed into various heterocyclic isomers.
Table 4: Selected Syntheses of Pyrazoles using DMAD
| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference(s) |
| Diazo(trimethylsilyl)methylmagnesium bromide | DMAD | [3+2] Cycloaddition | Di/Trisubstituted Pyrazole (B372694) | |
| Diphenyldiazomethane / 9-Diazofluorene | DMAD | 1,3-Dipolar Cycloaddition | 3H-Pyrazole (rearranges to 4H/1H) | rsc.org |
DMAD is a valuable tool for the synthesis of quinolone and quinoline (B57606) frameworks, which are prevalent in medicinal chemistry. An efficient, one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds involves the reaction of aryl amines with two equivalents of DMAD. researchgate.netrsc.org This domino reaction is effectively catalyzed by a non-metallic catalyst, such as molecular iodine (I₂), under mild heating conditions in a solvent like acetonitrile. researchgate.netrsc.org
The proposed mechanism for this transformation begins with a Michael-type addition (aza-Michael reaction) of the aryl amine to one molecule of DMAD. The resulting intermediate then reacts with a second molecule of DMAD, followed by an intramolecular cyclization and subsequent aromatization to furnish the quinoline-2,4-dicarboxylate product. researchgate.net This metal-free approach is advantageous as it avoids potential metal contamination in the final products and offers high regioselectivity and good yields across a broad range of substrates. researchgate.netrsc.org
Table 5: Iodine-Catalyzed Synthesis of Quinolone Derivatives researchgate.netrsc.org
| Reactants | Catalyst | Solvent | Temperature | Product |
| Aryl Amine, DMAD (2 equiv.) | 20 mol% I₂ | Acetonitrile | 80 °C | Dimethyl/Diethyl Quinoline-2,4-dicarboxylate |
Synthesis of Thiazolidin-4-ones and Thiazin-4-ones
The reaction of thioamides, thiosemicarbazides, and thiourea derivatives with dimethyl acetylenedicarboxylate (B1228247) provides a convenient and effective route to 1,3-thiazolidin-4-ones and 1,3-thiazin-4-ones. nih.gov The reaction mechanism generally involves the nucleophilic attack of the sulfur atom on the electron-deficient triple bond of DMAD. This initial step forms a thiolactam intermediate. Subsequent aminolysis of one of the ester groups by an amino functionality present in the starting material leads to intramolecular cyclization, yielding either the five-membered thiazolidin-4-one or the six-membered thiazin-4-one ring system. nih.gov The specific outcome of the reaction is often dependent on the reaction conditions and the structure of the thioamide-containing starting material. nih.gov
| Starting Material Class | Intermediate | Product(s) | Ref. |
| Thioamides/Thiosemicarbazides/Thioureas | Thiolactam | 1,3-Thiazolidin-4-ones, 1,3-Thiazin-4-ones | nih.gov |
Synthesis of Imidazo[1,5-b]pyridazines
A novel and efficient method for the synthesis of imidazo[1,5-b]pyridazine (B2384543) derivatives has been developed through the reaction of 1,2-diamino-4-phenylimidazole with dimethyl acetylenedicarboxylate. mdpi.com The reaction proceeds smoothly in methanol (B129727) with a catalytic amount of acetic acid, leading to the formation of methyl 7-amino-1,2-dihydro-1-R-2-oxo-5-phenylimidazo[1,5-b]pyridazine-4-carboxylates in good to excellent yields. mdpi.com The process involves a sequence of nucleophilic addition and intramolecular cyclization reactions. mdpi.com
Detailed quantum-chemical calculations and HPLC-MS analysis have been employed to elucidate the reaction mechanism. mdpi.com The study of the reaction between 1,2-diamino-4-phenylimidazoles and DMAD in refluxing methanol with catalytic acetic acid for one hour afforded the corresponding imidazo[1,5-b]pyridazines in high yields. mdpi.com
| Starting Diaminoimidazole (R group) | Product Yield (%) | Ref. |
| H | 89 | mdpi.com |
| Benzyl (B1604629) | 68 | mdpi.com |
| 3-Chlorobenzyl | 71 | mdpi.com |
| 4-Chlorobenzyl | 81 | mdpi.com |
| 4-Methylbenzyl | 77 | mdpi.com |
Construction of Benzo[d]furo[3,2-b]azepines
A facile construction of the fused tricyclic benzo[d]furo[3,2-b]azepine skeleton has been achieved through a multicomponent reaction involving imidazo[1,5-a]pyridine (B1214698) carbenes, phthalaldehydes, and this compound. This reaction proceeds under very mild conditions and provides a unique approach to these complex heterocyclic systems which are not readily accessible by other synthetic routes. The resulting benzo[d]furo[3,2-b]azepine derivatives have been found to be fluorescent, with emission wavelengths around 500 nm and high quantum yields, suggesting potential applications as optical sensors.
Synthesis of Aryl Vinyl Ethers
The reaction of phenols with this compound can lead to the formation of aryl vinyl ethers. This transformation is predicated on the Michael addition of the phenolic oxygen to the electron-deficient triple bond of DMAD. While specific detailed procedures for this direct reaction are not extensively documented in the provided search results, the general reactivity of DMAD towards oxygen nucleophiles is well-established. nih.gov This type of addition would result in an enol ether intermediate, which is a tautomer of a keto form. The stability and isolation of the aryl vinyl ether would depend on the subsequent reaction conditions and the nature of the substituents on the phenol.
Synthesis of Alkoxy Maleimides/Maleic Anhydrides
The synthesis of alkoxy maleimides and alkoxy maleic anhydrides can be envisioned through the reaction of alcohols with derivatives of this compound or subsequent transformations of the initial adducts. The nucleophilic addition of an alcohol to the triple bond of DMAD would generate an alkoxy enol ether. To form a maleimide (B117702) or maleic anhydride (B1165640) structure, further reaction steps involving cyclization with an amine or dehydration would be necessary. While direct, one-pot syntheses of alkoxy maleimides/maleic anhydrides from DMAD and alcohols are not explicitly detailed in the search results, the synthesis of maleimide and maleic anhydride derivatives from other starting materials is a well-established field. For instance, maleimide derivatives are often synthesized from maleic anhydride by reaction with amines followed by dehydration.
Synthesis of 2H-Pyrimido[2,1-a]isoquinolines
A novel three-component reaction has been developed for the diastereoselective synthesis of 2H-pyrimido[2,1-a]isoquinoline derivatives. This reaction utilizes a 1,4-dipolar intermediate generated from isoquinoline (B145761) and this compound, which is then trapped by N-tosylimines. The reaction proceeds under mild conditions and provides a straightforward entry into this class of heterocyclic compounds. Pyrimido-isoquinoline derivatives are of interest due to their potential therapeutic applications.
Synthesis of Complex Molecules and Natural Product Derivatives
This compound serves as a valuable building block in the total synthesis of complex molecules and natural product derivatives. Its ability to participate in key carbon-carbon bond-forming reactions, such as the Diels-Alder reaction and Michael addition, allows for the efficient construction of intricate molecular architectures. nih.govnih.gov
DMAD has been employed as a dienophile in Diels-Alder reactions to construct key carbocyclic frameworks in the synthesis of various natural products. nih.gov For instance, the stereoselective synthesis of marine sesterterpenes has utilized a Diels-Alder addition with DMAD as a crucial step. nih.gov
The application of DMAD is not limited to cycloadditions. Its role as a potent Michael acceptor is also pivotal in the synthesis of complex alkaloids. The introduction of functionalized carbon chains via Michael addition of various nucleophiles to DMAD enables the elaboration of complex ring systems.
| Natural Product/Derivative Class | Key Reaction Involving DMAD | Synthetic Utility |
| Marine Sesterterpenes | Diels-Alder Reaction | Construction of the core carbocyclic skeleton |
| Gelsemine | Diels-Alder Reaction | Asymmetric synthesis of a key intermediate |
| Strychnine | Not explicitly detailed | Utilized in various synthetic approaches for this complex alkaloid |
| Discorhabdin Alkaloids | Not explicitly detailed | Employed in strategies for the synthesis of the pyrroloiminoquinone core |
Constrained Phenylalanine Derivatives
The synthesis of conformationally constrained amino acids is of significant interest in medicinal chemistry as they can impart desirable properties to peptides, such as increased metabolic stability and receptor selectivity. One strategy to create such constrained analogues involves the use of this compound in cycloaddition reactions.
A notable method for the synthesis of constrained phenylalanine derivatives employs a Diels-Alder reaction. thieme-connect.com In this approach, a suitably designed diene containing the core structure of phenylalanine undergoes a [4+2] cycloaddition with this compound, which acts as the dienophile. The subsequent oxidation of the resulting cycloadduct yields a highly substituted and conformationally restricted phenylalanine derivative. This strategy allows for the introduction of functionality and stereochemical complexity in a controlled manner, providing access to novel amino acid building blocks for peptide and peptidomimetic synthesis.
Functionalized Phthalimide Skeletons
This compound is instrumental in the synthesis of various functionalized heterocyclic skeletons, including those related to phthalimides. Its reactivity as a Michael acceptor and its participation in cycloaddition and multicomponent reactions make it a valuable tool for constructing complex nitrogen-containing ring systems.
For instance, the reaction of this compound with amino-substituted heterocyclic compounds can lead to the formation of fused ring systems. The course of these reactions is often dependent on the specific reactants and reaction conditions. In one example, the interaction of DMAD with 2-amino-4-R-1-arylideneaminoimidazoles in boiling benzene (B151609) results in the formation of different products depending on the substituents. mdpi.com This can yield either dimethyl-2-amino-1-benzylideneamino-1H-pyrrole-3,4-dicarboxylates or methyl 1-benzylidenamino-4-methyl-5-oxo-1H-imidazole[1,2-a]pyrimidine-7-carboxylates. mdpi.com Such reactions underscore the utility of DMAD in generating a diverse array of functionalized heterocyclic frameworks from readily available starting materials.
Application in Polymer Chemistry and Material Science
The unique chemical properties of this compound have been harnessed in the field of polymer chemistry and material science to create novel polymers with tailored functionalities and properties. Its ability to participate in various polymerization reactions and to serve as a reactive center for post-polymerization modification has led to the development of advanced materials.
Synthesis of Functionalized Polymers
This compound is a valuable monomer and building block for the synthesis of functionalized polymers. The presence of the reactive carbon-carbon triple bond allows for its incorporation into polymer backbones, introducing sites for further chemical modification. This approach enables the design of polymers with specific functionalities for a wide range of applications.
Polymers containing the electron-deficient triple bond of DMAD in their main chain can be synthesized and subsequently utilized as precursors for post-polymerization modifications through reactions like thiol- and aza-Michael additions. This strategy provides a versatile platform for introducing a variety of functional groups along the polymer backbone, leading to materials with tailored properties such as solubility, thermal stability, and chemical reactivity.
Polythioether Synthesis and Post-Polymerization Functionalization
A highly efficient method for the synthesis of polythioethers involves the reaction of this compound with dithiols. This thiol-yne reaction proceeds rapidly under mild conditions, often with the aid of an organobase catalyst, to yield high molecular weight polythioethers.
The polymerization of this compound with various dithiols, such as 1,6-hexanedithiol (B72623), can be achieved in a very short time at room temperature. thieme-connect.comnih.gov The resulting polythioethers contain ester functionalities and a backbone that can be further modified. These polymers are versatile platforms for post-polymerization functionalization, allowing for the introduction of different chemical moieties to tune the material's properties for specific applications. thieme-connect.comnih.gov
| Monomers | Catalyst | Solvent | Reaction Time | Molecular Weight (kDa) | Reference |
| This compound, 1,6-hexanedithiol | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Chloroform | 1 min | ~50 | thieme-connect.comnih.gov |
Copolyester Synthesis (e.g., Poly(butylene succinate-co-butylene acetylenedicarboxylate))
This compound can be employed as a comonomer in the synthesis of copolyesters to introduce specific functionalities and to modify the properties of existing polyesters. A prime example is the synthesis of poly(butylene succinate-co-butylene acetylenedicarboxylate) (PBSAD).
In this synthesis, this compound is copolymerized with the monomers of poly(butylene succinate) (PBS), namely succinic acid and 1,4-butanediol, typically through a two-step esterification and polycondensation process. thieme-connect.comnih.govrsc.org The incorporation of the rigid C≡C structure from DMAD into the PBS backbone has a significant impact on the copolyester's properties. thieme-connect.comrsc.org While it can lower the crystallinity and crystallization temperature, it has been found to enhance the primary nucleation capability of the material. thieme-connect.comrsc.org
| Property | PBS | PBSAD | Reference |
| Crystallinity | High | Lowered | thieme-connect.comrsc.org |
| Primary Nucleation Capability | Lower | Significantly Enhanced | thieme-connect.comrsc.org |
Use as a Spacer in Molecular Chains and Dendrimers
The rigid, linear structure of this compound makes it an excellent candidate for use as a spacer or linker in the construction of complex molecular architectures, including molecular chains and dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure, and the choice of building blocks is crucial in determining their final properties.
DMAD can be used to connect different molecular fragments, providing a defined distance and orientation between them. This is particularly useful in the design of functional materials where precise control over the molecular architecture is required. For example, it has been utilized as a spacer in the synthesis of 2,3,8-trifunctionalized indenoquinoxaline dendrons and bisarylacetylene chromophores. Its role as a short, linear, and rigid linker allows for the construction of well-defined dendritic structures and other complex molecular assemblies.
Preparation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) relies on the precise assembly of organic linkers and inorganic nodes to create porous, crystalline materials. While this compound (DMAD) is a versatile reagent in organic synthesis, its direct application as a primary building block in the synthesis of COFs and MOFs is not prevalent in the reviewed literature. Instead, its corresponding diacid, acetylenedicarboxylic acid (H₂ADC) , and its deprotonated form, acetylenedicarboxylate (ADC) , are the relevant linker species for constructing these frameworks. rsc.orgrsc.org The carboxylate groups are essential for coordinating with metal-containing secondary building units (SBUs) in MOFs and for forming the covalent linkages (e.g., boronate esters, imines) that define COF structures. The ester groups of DMAD are not suitable for these types of bonding.
The use of ADC as a linker is challenging due to the thermal instability of its parent acid, H₂ADC, which can readily undergo decarboxylation at the elevated temperatures often required for solvothermal MOF synthesis. rsc.orgrsc.org This thermal sensitivity is a primary reason for the relatively low number of reported ADC-based MOFs compared to other dicarboxylate linkers like terephthalate. rsc.org To circumvent this issue, synthetic strategies such as room-temperature synthesis and mechanochemistry have been successfully employed. rsc.orgnih.gov
Despite these challenges, the short, rigid, and linear nature of the acetylenedicarboxylate linker makes it an attractive candidate for engineering specific framework topologies and pore environments. rsc.org Several ADC-based MOFs have been synthesized, demonstrating the potential of this linker in creating functional materials.
For instance, new hafnium-based MOFs have been synthesized using acetylenedicarboxylic acid. nih.govacs.orghhu.de In one study, reacting H₂ADC with a hafnium salt and an acetic acid modulator in N,N-Dimethylformamide (DMF) yielded a microcrystalline powder with the formula [Hf₆O₄(OH)₄(ADC)₆], named Hf-HHU-1. nih.govacs.orghhu.de This material is isostructural to the well-known UiO-66 framework and consists of octahedral [Hf₆O₄(OH)₄]¹²⁺ SBUs connected by twelve ADC linkers, resulting in a microporous network with high hydrophilicity. nih.govacs.orghhu.de Interestingly, when the synthesis is conducted in the presence of chloride ions, an in situ hydrochlorination of the linker can occur, forming a chlorofumarate-based MOF. acs.orghhu.de
The properties of these ADC-based MOFs are noteworthy. The presence of the carbon-carbon triple bond within the pores contributes to high hydrophilicity and significant CO₂ adsorption capacity and enthalpy. rsc.org These characteristics make ADC-based MOFs promising candidates for applications in gas storage and separation. rsc.org
In the context of COFs, which are constructed entirely from light elements through strong covalent bonds, the building blocks typically possess functional groups capable of forming robust linkages (e.g., boronic acids, amines, aldehydes). While general statements in some sources suggest DMAD is used in COF preparation, detailed research findings specifying its role as a monomer or linker are not found in the primary scientific literature reviewed. chemicalbook.comguidechem.com Its electrophilic nature makes it more suitable for cycloaddition or Michael addition reactions rather than the condensation reactions typically used for COF synthesis. wikipedia.orgchemicalbook.com
| Framework Name | Metal Center/SBU | Linker | Key Synthetic Feature | Noteworthy Properties | Reference |
|---|---|---|---|---|---|
| Hf-HHU-1 | [Hf₆O₄(OH)₄]¹²⁺ | Acetylenedicarboxylate (ADC) | Modulated synthesis at 85 °C in DMF | UiO-66 isostructural, high hydrophilicity | nih.govacs.orghhu.de |
| Hf-HHU-2 | [Hf₆O₄(OH)₄]¹²⁺ | Chlorofumarate (Fum-Cl) | In situ hydrochlorination of H₂ADC | High CO₂ isosteric heat (39 kJ mol⁻¹), adsorbs iodine vapor | nih.govacs.orghhu.de |
| [Mg(ADC)(H₂O)₂] | Mg²⁺ | Acetylenedicarboxylate (ADC) | Mechanochemical synthesis | Avoids thermal decarboxylation of the linker | rsc.org |
Creation of Functional Materials (e.g., coatings, adhesives)
This compound (DMAD) is noted in general chemical literature as a component in the creation of functional materials, including specialty polymers for coatings and adhesives. guidechem.com Its high electrophilicity and the presence of a reactive carbon-carbon triple bond conjugated to two ester groups make it a potent Michael acceptor and a versatile dienophile in cycloaddition reactions. wikipedia.orgchemicalbook.com This reactivity profile suggests its potential use as a cross-linking agent or as a monomer for specialty polymers where the triple bond can be incorporated into the polymer backbone or used for post-polymerization modification.
Therefore, while the chemical properties of DMAD make it a plausible candidate for developing functional polymers for coatings and adhesives, there is a gap in the scientific literature providing concrete examples, research findings, and performance data for such applications.
Theoretical and Computational Studies of Dimethyl Acetylenedicarboxylate Reactivity
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has been extensively employed to unravel the intricacies of reactions involving DMAD. DFT calculations are a powerful method for studying the electronic structure of molecules, allowing researchers to predict reaction pathways and understand the underlying electronic principles of a reaction.
In the context of DMAD, DFT studies have been instrumental in several areas:
Cycloaddition Reactions: DFT calculations have been used to explore the mechanisms of various cycloaddition reactions involving DMAD. For example, in the reaction of vinylphenylfurans with DMAD, DFT studies revealed an unexpected reaction pathway. Instead of a predicted [8+2] cycloaddition, the reaction proceeds through an intermolecular Diels-Alder reaction, followed by an intramolecular alkene-alkene coupling to form a diradical species, which then undergoes a acs.orgnih.gov-H shift. acs.org
Reactions with Nucleophiles: The interaction of DMAD with various nucleophiles has been a significant area of investigation. DFT calculations have helped to elucidate the mechanisms of these reactions, including those with diaminoimidazoles. nih.govmdpi.comresearchgate.net These studies have shown that the reaction often begins with a nucleophilic attack on the electron-deficient triple bond of DMAD, leading to the formation of zwitterionic intermediates. mdpi.comthieme-connect.com The subsequent steps can involve cyclization and other rearrangements, and DFT helps to map out the most energetically favorable pathways. mdpi.comresearchgate.net
Superelectrophilic Activation: The reactivity of DMAD can be significantly enhanced under superelectrophilic conditions, such as in the presence of triflic acid (TfOH). DFT calculations have been used to study the protonated forms of DMAD and their subsequent reactions with arenes. researchgate.net These studies help to identify the key reactive intermediates and explain the observed product distributions. researchgate.net
Catalyzed Reactions: DFT has been applied to understand the role of catalysts in DMAD reactions. For instance, in pyridine-catalyzed reactions of DMAD with aldehydes and N-tosylimines, DFT can model the formation of the initial 1,4-dipolar intermediate between pyridine (B92270) and DMAD and its subsequent reaction with the electrophile. organic-chemistry.org
These DFT investigations provide a molecular-level understanding of reaction mechanisms that is often difficult to obtain through experimental methods alone. They allow for the characterization of transition states and intermediates, providing a complete picture of the reaction landscape.
Potential Energy Surface (PES) Analysis
The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. longdom.org By mapping the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the pathways that connect them. longdom.org PES analysis is a powerful tool for understanding reaction dynamics and predicting the feasibility of different reaction pathways.
For reactions involving DMAD, PES analysis has been crucial for:
Identifying Feasible Reaction Pathways: In the reaction of DMAD with 1,2-diamino-4-phenylimidazole, PES calculations indicated that among several hypothetical cyclic products, only the formation of an imidazo[1,5-b]pyridazine (B2384543) derivative was a possible reaction path. mdpi.comresearchgate.net The analysis showed that the formation of other potential cyclic structures was not supported by the PES. mdpi.com
Characterizing Intermediates and Transition States: PES analysis helps to locate and characterize the structures and energies of intermediates and transition states along a reaction coordinate. For example, in the formation of a zwitterionic adduct between DMAD and an imidazole (B134444) derivative, the PES shows the energy profile of the nucleophilic attack, the formation of a bipolar σ-complex, and the subsequent 1,3-hydrogen shift. mdpi.com
Understanding Reaction Mechanisms: By examining the entire PES, researchers can gain a comprehensive understanding of the reaction mechanism. This includes identifying the rate-determining step and any potential side reactions. The complexity of the PES increases with the number of atoms in the system, making computational methods essential for its exploration. longdom.org
The insights gained from PES analysis are complementary to those from DFT calculations, providing a more dynamic picture of the reaction process.
Understanding Electrophilicity and Nucleophilicity in DMAD Reactions
DMAD is a highly electrophilic molecule due to the electron-withdrawing nature of the two ester groups conjugated with the carbon-carbon triple bond. wikipedia.org This electrophilicity is the driving force for many of its reactions.
Electrophilic Character of DMAD: The carbon atoms of the triple bond in DMAD are highly susceptible to attack by nucleophiles. This is a central theme in its chemistry, as it readily participates in Michael additions and other nucleophilic addition reactions. thieme-connect.comwikipedia.org
Nucleophilic Partners: A wide variety of nucleophiles react with DMAD, including amines, thiols, and carbanions. thieme-connect.com The nature of the nucleophile plays a significant role in determining the outcome of the reaction. For example, the reaction of DMAD with phenacylanilines leads to Michael adducts. capes.gov.br
Zwitterion Formation: The interaction of DMAD with certain nucleophiles, such as tertiary amines or phosphines, can lead to the formation of zwitterionic intermediates. thieme-connect.com These zwitterions are highly reactive and can be trapped by various electrophiles in multicomponent reactions. thieme-connect.com
Modulating Reactivity: The electrophilicity of DMAD can be further enhanced by using superacids, which protonate the carbonyl oxygen atoms and increase the positive charge on the acetylenic carbons. researchgate.net This "superelectrophilic activation" allows DMAD to react with even weak nucleophiles like arenes. researchgate.net
Understanding the interplay between the electrophilicity of DMAD and the nucleophilicity of its reaction partners is key to predicting and controlling its reactivity.
Conformational Analysis of DMAD and its Influence on Reactivity
While DMAD is a relatively small and linear molecule, the orientation of its two methoxycarbonyl groups can influence its reactivity. Conformational analysis, often performed using computational methods, helps to understand the preferred spatial arrangements of these groups and their impact on chemical reactions.
Although the triple bond itself is rigid, rotation around the C-C single bonds connecting the carbonyl groups to the alkyne can lead to different conformers. The relative energies of these conformers can be calculated, and the lowest energy conformation is expected to be the most populated. The specific conformation of DMAD as it approaches a reaction partner can affect the stereochemistry of the product, particularly in cycloaddition reactions where the dienophile's geometry is crucial.
Solvent Effects in Theoretical Models
The choice of solvent can have a profound impact on the rate and mechanism of chemical reactions. springernature.com Theoretical models are used to account for these solvent effects, providing a more accurate description of reactions in solution.
There are two main approaches to modeling solvent effects:
Implicit Solvent Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For example, PCM has been used in DFT calculations of DMAD reactions to simulate the influence of polar solvents like methanol (B129727). mdpi.com Studies have shown that the polarity of the medium, as represented by the dielectric constant, can significantly influence the ease of reactions involving DMAD. mdpi.com
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific interactions between the solute and solvent molecules, such as hydrogen bonding. springernature.com While computationally more demanding, this method can provide a more detailed and accurate picture of solvation. For instance, in reactions involving DMAD, explicit solvent molecules can act as bifunctional catalysts, facilitating proton transfer steps. mdpi.com However, calculations have also shown that in some cases, the involvement of a polar protic solvent at the molecular level can be less favorable than the bimolecular pathway. mdpi.com
The choice between implicit and explicit solvent models depends on the specific system and the level of detail required. Often, a combination of both approaches is used to gain a comprehensive understanding of solvent effects.
Natural Bond Orbital (NBO) Analysis for Molecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds, lone pairs, and antibonding orbitals. uba.arwisc.edu It provides a powerful framework for understanding donor-acceptor interactions, which are fundamental to many chemical reactions.
In the context of DMAD reactions, NBO analysis can be used to:
Quantify Charge Transfer: NBO analysis can quantify the extent of charge transfer between a nucleophile (donor) and the electrophilic DMAD (acceptor). researchgate.net This provides a quantitative measure of the strength of the interaction.
Analyze Hyperconjugative Interactions: NBO analysis can reveal stabilizing hyperconjugative interactions between filled orbitals (e.g., lone pairs of a nucleophile) and empty orbitals (e.g., the π* antibonding orbitals of the DMAD triple bond). These interactions are crucial in the initial stages of nucleophilic attack.
Understand Bonding in Intermediates and Products: NBO analysis can be applied to intermediates and products to understand their bonding patterns. This can help to rationalize the stability of certain structures and the regiochemistry of reactions.
Investigate Steric Effects: NBO analysis can also be used to evaluate steric interactions between molecules. wisc.edu
By providing a detailed picture of the electronic interactions at play, NBO analysis complements other theoretical methods like DFT and PES analysis, offering deeper insights into the reactivity of DMAD.
Green Chemistry and Sustainable Aspects of Dmad Applications
Solvent-Free Reactions Utilizing DMAD
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. Performing reactions under solvent-free, or "neat," conditions minimizes waste and can lead to improved reaction rates and simpler product isolation.
One notable example involves the reaction of thiosemicarbazide (B42300) with DMAD. Research has shown that this reaction can proceed efficiently in a solvent-less system to form heterocyclic compounds like 1,3-thiazolidin-4-ones or 1,3-thiazin-4-ones. frontiersin.org In this process, the reactants are mixed directly, often with heating, to initiate the reaction. The sulfur atom of the thiosemicarbazide attacks the electrophilic triple bond of DMAD, leading to an intermediate that subsequently cyclizes. frontiersin.org This method avoids the need for conventional organic solvents, thereby reducing the environmental impact of the synthesis.
Table 1: Research Findings on Solvent-Free DMAD Reactions
| Reactant 1 | Reactant 2 | Condition | Product Type | Green Advantage |
|---|
Use of Ionic Liquids as Green Reaction Media
Ionic liquids (ILs) are salts with low melting points that exist as liquids below 100°C. They are considered green reaction media due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.netjchemrev.com
A significant green application of DMAD is demonstrated in a three-component coupling reaction between an aldehyde, DMAD, and cyclohexyl isocyanide, which proceeds efficiently in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄). organic-chemistry.org This reaction produces highly substituted 2-aminofuran derivatives under very mild conditions. organic-chemistry.org The use of [bmim]BF₄ not only facilitates the reaction, likely by enhancing the reactivity of key intermediates, but also allows for a significant reduction in reaction time and an increase in product yield compared to traditional solvents. organic-chemistry.org Crucially, the ionic liquid can be recovered after the reaction and reused multiple times without a noticeable decrease in its catalytic activity, making the process both economically and environmentally advantageous. organic-chemistry.org
Table 2: Synthesis of 2-Aminofurans using DMAD in [bmim]BF₄
| Aldehyde | Reaction Time (in [bmim]BF₄) | Yield (%) |
|---|---|---|
| 4-Chlorobenzaldehyde | 2.5 h | 89 |
| 4-Nitrobenzaldehyde | 2.0 h | 88 |
| 2-Thiophenecarboxaldehyde | 3.0 h | 85 |
| Benzaldehyde | 3.5 h | 84 |
| Cyclohexanecarboxaldehyde | 4.0 h | 79 |
Data sourced from a study on ionic liquid-promoted multi-component reactions. organic-chemistry.org
Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, enabling reactions to occur with higher efficiency, selectivity, and under milder conditions, which reduces energy consumption and unwanted byproducts.
A prime example is the pyridine-catalyzed reaction of DMAD. Pyridine (B92270) can act as an organocatalyst in reactions involving DMAD and various partners, such as aldehydes and N-tosylimines. organic-chemistry.orgjsynthchem.com The process involves the initial reaction of pyridine with DMAD to form a 1,4-dipolar zwitterionic intermediate. organic-chemistry.orgjsynthchem.com This intermediate is highly reactive and can then engage with other substrates.
For instance, when this intermediate reacts with aromatic aldehydes, it leads to the formation of 2-benzoylfumarates through a process that involves a hydrogen shift and the elimination of the pyridine catalyst. organic-chemistry.org Alternatively, if N-tosylimines are used as the substrate, the reaction yields highly substituted 1-azadienes. organic-chemistry.orgtandfonline.com These catalytic methods are noted for their experimental simplicity, mild reaction conditions, and high selectivity, offering an efficient route to valuable chemical intermediates. organic-chemistry.org
Table 3: Products of Pyridine-Catalyzed DMAD Reactions
| DMAD Reactant Partner | Catalyst | Product | Significance |
|---|---|---|---|
| Aromatic Aldehydes | Pyridine | 2-Benzoylfumarates | Efficient synthesis via elimination of the catalyst. organic-chemistry.org |
Atom Economy in DMAD-involved Reactions
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful.
Addition reactions, such as the Diels-Alder reaction, are classic examples of 100% atom economy because all the atoms of the reactants are combined to form the final product, with no byproducts generated. DMAD is an excellent dienophile in Diels-Alder reactions due to its electrophilic nature. rsc.orgthermofisher.com
Consider the Diels-Alder reaction between 1,3-butadiene (B125203) and DMAD. This [4+2] cycloaddition reaction forms a substituted cyclohexene (B86901) derivative, incorporating every atom from both reactants into the single product molecule.
Table 4: Interactive Atom Economy Calculation for the Diels-Alder Reaction of 1,3-Butadiene and DMAD
| Reactant | Formula | Molecular Weight ( g/mol ) | Total Mass of Reactants ( g/mol ) | Mass of Desired Product ( g/mol ) | Atom Economy (%) |
|---|---|---|---|---|---|
| 1,3-Butadiene | C₄H₆ | 54.09 | 196.20 | 196.20 | 100 |
Atom Economy is calculated as: (Mass of desired product / Total mass of reactants) x 100. rsc.org In this ideal cycloaddition, the atom economy is 100%, representing the most efficient type of chemical reaction from a green chemistry perspective.
Advanced Applications and Future Directions
DMAD in Medicinal Chemistry and Drug Discovery
DMAD serves as a crucial building block in medicinal chemistry and drug discovery. guidechem.com Its unique electrophilic nature and reactivity make it an invaluable tool for synthesizing complex molecules and diverse heterocyclic systems, which are foundational structures in many pharmaceutical compounds. guidechem.commdpi.com The ability of DMAD to participate in multicomponent reactions allows for the efficient construction of molecular libraries for drug screening. mdpi.com
A primary application of DMAD in the pharmaceutical industry is in the synthesis of key intermediates. guidechem.com Pharmaceutical intermediates are compounds that serve as the precursors for active pharmaceutical ingredients (APIs). The use of DMAD facilitates the creation of complex molecular scaffolds that are later modified to produce the final drug product. guidechem.com One-pot multicomponent reactions involving DMAD are recognized as an economical and environmentally friendly approach to developing these intermediates. wikipedia.org A notable example of its application is in the synthesis of Nedocromil, a medication used to treat asthma. chemicalbook.comorganic-chemistry.org
Metalloenzymes are a class of enzymes that contain a metal ion cofactor and are implicated in a variety of diseases, making them important drug targets. bristol.ac.uk Triazole derivatives have emerged as a significant class of inhibitors for these enzymes, particularly for metallo-β-lactamases (MBLs), which confer bacterial resistance to β-lactam antibiotics. nih.govresearchgate.net
DMAD is a powerful reagent for constructing heterocyclic compounds, including the triazole rings that form the core of these inhibitors. mdpi.comorganic-chemistry.org The synthesis often involves the reaction of DMAD with various nucleophiles to build the heterocyclic scaffold. For example, studies on guidechem.comchemicalbook.comtriazole derivatives have demonstrated their inhibitory activity against MBLs like VIM-2. nih.govresearchgate.net Molecular docking analyses reveal that the triazole ring interacts with the zinc ion in the enzyme's active site, which is crucial for its inhibitory function. nih.govresearchgate.net
Table 1: Examples of Triazole-Based Metalloenzyme Inhibitors and Their Targets
| Inhibitor Class | Target Enzyme | Significance |
|---|---|---|
| guidechem.comchemicalbook.comTriazole Derivatives | Metallo-β-Lactamase (MBL) VIM-2 | Combating bacterial resistance to β-lactam antibiotics. nih.govresearchgate.net |
A central strategy in modern drug design is the creation of synthetic molecules that mimic the structure and function of natural biological ligands. This approach, often part of structure-based drug design, aims to create compounds that can bind with high specificity to biological targets like proteins or DNA to modulate their activity.
DMAD plays a fundamental role in this area by providing a synthetic pathway to complex heterocyclic systems that are prevalent in both natural products and synthetic drugs. mdpi.com These heterocyclic frameworks can be tailored to mimic the three-dimensional shape and electronic properties of the endogenous molecules that the target protein normally binds. While DMAD itself does not mimic a biological molecule, its utility in cycloaddition and multicomponent reactions makes it an essential tool for constructing the core skeletons of these biomimetic drugs. mdpi.com
DMAD in Agrochemical Formulations
The versatility of DMAD as a reactive intermediate extends to the agrochemical industry, where it serves as a valuable building block in the production of various agrochemicals. guidechem.com The development of new fungicides and insecticides often relies on the synthesis of novel heterocyclic compounds, a process where DMAD is highly effective. Diamide insecticides, for instance, are a major class of agrochemicals, and their synthesis involves the creation of complex amide-containing structures. While specific, publicly documented examples of DMAD's direct use in the synthesis of commercial pesticides are not extensively detailed in the available literature, its established role in building diverse chemical scaffolds makes it a relevant tool for research and development in this sector. guidechem.com
Novel Synthetic Pathways and Methodologies
The continuous search for more efficient and innovative chemical reactions is a driving force in organic chemistry, and DMAD is at the forefront of many of these new methodologies. mdpi.com Its high reactivity makes it a model reagent for exploring novel synthetic pathways. mdpi.com DMAD is frequently used in the development of combinatorial chemistry techniques and multicomponent reactions, which allow for the rapid generation of a large number of different compounds from a few starting materials. mdpi.com These approaches are critical for discovering new molecules with valuable properties. mdpi.com Furthermore, as synthetic biology emerges as a tool for creating user-defined biological and chemical pathways, versatile and well-understood chemical reagents like DMAD are essential for constructing the target molecules.
The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of the carbon skeletons of all organic molecules. DMAD is a highly electrophilic compound, making it an excellent substrate for a variety of powerful C-C bond-forming reactions. chemicalbook.comorganic-chemistry.org
Key strategies involving DMAD include:
Diels-Alder Reactions : DMAD is widely employed as a potent dienophile in [4+2] cycloaddition reactions. chemicalbook.comorganic-chemistry.org Its electron-deficient triple bond readily reacts with conjugated dienes to form substituted six-membered rings, a common structural motif in many complex molecules. organic-chemistry.org A novel application of this is a one-pot manganese-catalyzed C-H dienylation of indoles, where the intermediate is trapped in situ with DMAD via a Diels-Alder reaction to create complex indole-cyclohexene hybrids. mdpi.com
Michael Additions : As a potent Michael acceptor, DMAD readily undergoes conjugate addition with a wide array of nucleophiles. chemicalbook.comorganic-chemistry.org This reaction creates a new C-C bond and often serves as the initial step in a sequence that leads to the formation of highly functionalized heterocyclic compounds after subsequent cyclization. mdpi.comorganic-chemistry.org
1,3-Dipolar Cycloadditions : DMAD reacts with 1,3-dipoles, such as those generated from pyridines or azides, to form five-membered heterocyclic rings. mdpi.com For example, the reaction between pyridine (B92270) and DMAD generates a 1,4-dipolar intermediate that can then react with aldehydes or imines to produce complex products like 2-benzoylfumarates and 1-azadienes.
Table 2: Key Carbon-Carbon Bond Forming Reactions with DMAD
| Reaction Type | Role of DMAD | Description | Typical Products |
|---|---|---|---|
| Diels-Alder Reaction | Dienophile | A [4+2] cycloaddition reaction between a conjugated diene and DMAD. chemicalbook.comorganic-chemistry.org | Substituted cyclohexene (B86901) derivatives and other six-membered rings. mdpi.com |
| Michael Addition | Michael Acceptor | Nucleophilic addition to the electrophilic C-C triple bond. chemicalbook.comorganic-chemistry.org | Functionalized alkenes, which often cyclize to form heterocycles. mdpi.com |
Combinatorial Chemistry and Diversity-Oriented Synthesis
Dimethyl acetylenedicarboxylate (B1228247) (DMAD) serves as a valuable and versatile reagent in the fields of combinatorial chemistry and diversity-oriented synthesis (DOS). organic-chemistry.orgmdpi.com Its utility stems from its high electrophilicity and ability to participate in a wide array of chemical transformations, making it a powerful tool for the rapid generation of diverse molecular scaffolds, particularly heterocyclic compounds. mdpi.comthieme-connect.comd-nb.info The interest in DMAD for these applications has grown significantly, as it provides a platform for discovering new methods for creating complex molecules. thieme-connect.com
The primary reactivity modes of DMAD exploited in combinatorial and diversity-oriented approaches include Michael additions and various cycloaddition reactions. mdpi.comthieme-connect.com As an electron-deficient alkyne, DMAD readily acts as a Michael acceptor, reacting with a broad range of nucleophiles. mdpi.comthieme-connect.com This initial reaction is often followed by an intramolecular cyclization to build heterocyclic rings. thieme-connect.comd-nb.info Furthermore, DMAD is a potent dienophile and dipolarophile, participating in Diels-Alder, 1,3-dipolar, and [2+2] cycloaddition reactions. mdpi.comthieme-connect.com
A key feature of DMAD's reactivity in this context is its capacity to form zwitterionic intermediates. mdpi.com This property is central to many multicomponent reactions (MCRs), where three or more reactants combine in a single step to produce a complex product, incorporating portions of all starting materials. researchgate.net MCRs are highly valued in combinatorial chemistry for their efficiency and atom economy in building molecular libraries. researchgate.net For example, the reaction between DMAD, isoquinoline (B145761), and N-tosyl imines generates 1,4-dipoles that readily react to produce complex pyrimidoisoquinoline structures in a three-component fashion. researchgate.net
The application of DMAD in generating diverse libraries is exemplified by its reactions with various bi-nucleophilic and poly-nucleophilic substrates. mdpi.com Depending on the reaction conditions and the nature of the nucleophile, a wide variety of heterocyclic systems can be accessed from similar starting materials. mdpi.com For instance, DMAD reacts with different amino azoles to produce a range of fused heterocyclic products. mdpi.com It has been used to construct libraries of compounds such as:
Imidazo[1,5-b]pyridazines mdpi.comnih.gov
Pyrroles ias.ac.in
1,3-Thiazin-4-ones thieme-connect.comd-nb.info
Pyrimido[2,1-a]isoquinolines researchgate.net
These reactions demonstrate the power of DMAD as a building block for creating structural diversity, which is a cornerstone of modern drug discovery and chemical biology. thieme-connect.comnih.gov
Future Perspectives on DMAD Research
The extensive history and broad utility of dimethyl acetylenedicarboxylate in organic synthesis provide a strong foundation for future research. thieme-connect.com While its role as a powerful electrophile and dienophile is well-established, ongoing and future work is set to expand its synthetic applications into new and more sophisticated areas. chemicalbook.com Key future perspectives in DMAD research focus on uncovering novel reactivity patterns, developing stereocontrolled transformations, and integrating its chemistry with modern enabling technologies like flow chemistry and automation.
While the classical reactions of DMAD, such as Michael additions and Diels-Alder cycloadditions, are well-documented, the exploration of novel reactivity modes remains a vibrant area of research. mdpi.comthieme-connect.com Scientists are continuously investigating new catalytic systems and reaction partners to unlock unprecedented transformations.
A notable example is the novel pyridine-catalyzed reaction of DMAD with aldehydes and N-tosylimines. organic-chemistry.org This reaction proceeds through a 1,4-dipolar intermediate, leading to the efficient synthesis of 2-benzoylfumarates and highly substituted 1-azadienes, which are valuable synthetic intermediates. organic-chemistry.org The reaction's operational simplicity and mild conditions suggest potential for broad application. organic-chemistry.org
Further research has focused on complex, multi-step cascade reactions initiated by DMAD. For instance, the reaction of vinylphenylfuran with DMAD was found to proceed not through a simple [8+2] cycloaddition, but via a tandem sequence involving a Diels-Alder reaction, an unexpected intramolecular alkene-alkene coupling to form a diradical species, and a subsequent organic-chemistry.orgmdpi.com-H shift. nih.gov Similarly, manganese(I)-catalyzed C-H dienylation of indoles, followed by a one-pot cycloaddition with DMAD, has been developed to create complex indole-cyclohexene hybrids. acs.org
The interaction of DMAD with polynuclophilic systems also presents opportunities for discovering new reactivity. mdpi.com The reaction course is highly dependent on substituents and reaction conditions, such as temperature and solvent, leading to different heterocyclic products from the same starting materials. mdpi.comnih.gov For example, the reaction of DMAD with 2-amino-4-R-1-arylideneaminoimidazoles can yield different products depending on the temperature. mdpi.com Future work will likely involve computational studies, such as Density Functional Theory (DFT) calculations, to better predict and understand these complex reaction pathways, as has been done for the synthesis of imidazo[1,5-b]pyridazines. mdpi.comnih.gov
The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and materials science. A significant future direction for DMAD research lies in the development of asymmetric transformations. Given that most of DMAD's reactions generate new chiral centers, controlling the stereochemical outcome is of paramount importance.
Progress in this area includes the development of enantioselective organocatalyzed reactions. For instance, an asymmetric [4+2] annulation between electron-deficient heterodienes and acetylene (B1199291) derivatives like DMAD has been achieved using chiral phosphine (B1218219) catalysts. thieme-connect.com This method allows for the synthesis of chiral tricyclic benzopyrones. thieme-connect.com The development of new chiral diene ligands has also been shown to be effective in rhodium-catalyzed asymmetric additions involving organoboron reagents and α,β-unsaturated ketones, a field where DMAD's reactivity could be further exploited. armchemfront.com
The use of chiral Brønsted acids as catalysts represents another promising avenue. researchgate.net These catalysts have proven effective in promoting highly enantioselective Morita-Baylis-Hillman reactions, and their application to reactions involving DMAD is a logical next step. researchgate.net Furthermore, DNA-based hybrid catalysts, which utilize the chiral scaffold of DNA to induce enantioselectivity in metal-catalyzed reactions, have been successfully used in Michael reactions and Friedel-Crafts alkylations. nih.gov Applying these novel catalytic systems to DMAD could provide access to a wide range of enantiomerically enriched products.
Future efforts will likely focus on designing and screening new chiral catalysts, including metal complexes, organocatalysts, and biocatalysts, to control the stereoselectivity of the diverse reactions that DMAD undergoes. mdpi.comrsc.org The goal is to establish a robust toolbox of asymmetric methods that leverage DMAD's versatile reactivity.
The integration of DMAD chemistry with modern synthesis technologies like flow chemistry and laboratory automation presents a significant opportunity to enhance efficiency, safety, and scalability. Continuous flow synthesis offers numerous advantages over traditional batch processing, including superior heat and mass transfer, improved reaction control, and the potential for safer handling of reactive intermediates.
While specific, detailed reports on the extensive use of flow chemistry for reactions involving DMAD are still emerging, the principles of this technology are well-suited to many DMAD-based transformations. For example, the generation and immediate use of reactive intermediates, a common feature in DMAD chemistry, can be more safely and efficiently managed in a flow reactor. Research involving DMAD has already utilized automated analysis techniques like HPLC-MS to monitor reaction progress, demonstrating a step towards greater automation. mdpi.comnih.gov
The future of DMAD research will likely see the development of dedicated flow chemistry protocols for its key reactions. Automated systems can enable high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperature) to rapidly optimize the synthesis of desired products. chemicalbook.com This approach would be particularly beneficial for complex multicomponent reactions and for the construction of combinatorial libraries based on the DMAD scaffold. By digitizing synthetic recipes, automated flow platforms can ensure high reproducibility and facilitate the rapid production of new molecules for biological screening and materials development.
Q & A
Q. What are the primary applications of DMAD in cycloaddition reactions, and how do they influence experimental design?
DMAD is widely employed as a dienophile in [4+2] Diels-Alder reactions due to its electron-deficient triple bond, enabling rapid cycloaddition with dienes to form six-membered rings. For example, ultrasonic irradiation enhances its reactivity with furans to yield oxabicyclic alkenes . In [3+2] cycloadditions, DMAD reacts with 1,3-dipoles (e.g., nitrones or azides) to generate five-membered heterocycles, critical in natural product synthesis . Experimental design should prioritize solvent selection (polar aprotic solvents like acetonitrile accelerate kinetics) and stoichiometric control to minimize side reactions.
Q. What safety protocols are essential for handling DMAD in laboratory settings?
DMAD is a volatile, irritant compound requiring strict safety measures:
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent moisture-induced degradation .
- Handling : Use fume hoods, PPE (gloves, goggles), and avoid aerosol generation. Ethanol or acetone is recommended for spill cleanup .
- Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to mitigate toxicity .
Q. What synthetic routes are commonly used to prepare DMAD, and what are their limitations?
DMAD is synthesized via esterification of acetylenedicarboxylic acid with methanol, catalyzed by concentrated sulfuric acid. However, this method risks over-esterification, requiring precise temperature control (0–5°C) . Alternative routes include oxidative coupling of methyl propiolate, but yields are lower (~60%) due to dimerization side products . Purification typically involves vacuum distillation (b.p. 95–98°C at 19 mmHg) .
Advanced Research Questions
Q. How does solvent polarity affect the reaction kinetics and regioselectivity of DMAD in cycloadditions?
Solvent dielectric constant (ε) directly impacts reaction rates and transition-state stabilization. For instance, in Diels-Alder reactions, higher ε solvents (e.g., DMF, ε = 37) increase reaction rates by stabilizing zwitterionic intermediates, as shown in kinetic studies where doubled in DMF compared to toluene (ε = 2.4) . Regioselectivity in [2+2] cycloadditions is also solvent-dependent: nonpolar solvents favor endo products, while polar solvents promote exo configurations due to dipole-dipole interactions .
Q. What strategies resolve stereochemical contradictions in DMAD-mediated multicomponent reactions (MCRs)?
Stereochemical inconsistencies in MCRs (e.g., spiro[indoline-3,2'-pyrrole] synthesis) arise from competing pathways. Strategies include:
- Chiral auxiliaries : Use of L-proline or BF₃·Et₂O to enforce diastereoselectivity via chelation control, achieving >90% trans selectivity .
- Kinetic vs. thermodynamic control : Low temperatures (−20°C) favor kinetic products (e.g., cis adducts), while prolonged heating (60°C) shifts equilibria to thermodynamically stable trans isomers .
- Spectroscopic characterization : X-ray crystallography and 2D-NMR (NOESY) confirm absolute configurations, resolving ambiguities from chromatographic data .
Q. How can intermediates in DMAD-based zwitterion formations be characterized to elucidate reaction mechanisms?
Zwitterionic intermediates (e.g., pyridine-DMAD adducts) are transient but critical in MCRs. Characterization methods include:
- In situ monitoring : Low-temperature (−40°C) ¹H NMR traps intermediates, revealing resonance shifts (δ 3.8–4.2 ppm for methyl esters) and hydrogen-bonding networks .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition-state geometries, validated by IR and MS data .
- Isolation via quenching : Rapid acidification (pH 2–3) stabilizes zwitterions for X-ray analysis, confirming sp² hybridization at reaction sites .
Q. What role does DMAD play in transition-metal-catalyzed C–H activation, and how is selectivity achieved?
DMAD acts as a two-carbon synthon in Pd-catalyzed C–H alkenylation, inserting into aryl C–H bonds via concerted metalation-deprotonation (CMD). Selectivity is governed by directing groups (e.g., pyridines), which orient the metal center to favor ortho-functionalization (≥80% yield). Competing pathways (e.g., homocoupling) are suppressed using electron-deficient ligands (e.g., PPh₃) .
Methodological Considerations
- Contradiction analysis : Conflicting reports on reaction pathways (e.g., stepwise vs. concerted mechanisms in [3+2] cycloadditions) are resolved by isotopic labeling (²H/¹³C) and kinetic isotope effect (KIE) studies .
- Yield optimization : Microwave-assisted synthesis reduces reaction times (30 min vs. 24 h) and improves yields (15–20%) in heterocycle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
